Technical Documentation Center

(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride
  • CAS: 53643-20-2

Core Science & Biosynthesis

Foundational

Mechanism of Action of (1R,2R)-2-Amino-1-phenylpropan-1-ol Hydrochloride in CNS Pathways: A Comprehensive Technical Guide

Executive Summary (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride—often classified by its stereoisomeric nomenclature as (-)-norpseudoephedrine or as a constituent enantiomer of phenylpropanolamine—is a potent phenethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride—often classified by its stereoisomeric nomenclature as (-)-norpseudoephedrine or as a constituent enantiomer of phenylpropanolamine—is a potent phenethylamine derivative[1]. Operating primarily as an indirect-acting sympathomimetic, its core pharmacological mechanism involves the disruption of vesicular monoamine storage and the subsequent reversal of plasma membrane monoamine transporters[1]. This technical whitepaper details the compound's target engagement, presynaptic signaling dynamics, and the self-validating experimental methodologies required to quantify its mechanism of action in the central nervous system (CNS).

Molecular Pharmacology & Target Engagement

The psychostimulant and anorectic properties of (1R,2R)-2-Amino-1-phenylpropan-1-ol are driven by a multi-tiered interaction with monoaminergic systems:

  • Competitive Substrate for Transporters: Unlike standard reuptake inhibitors (which occlude the transporter pore), this compound acts as a competitive substrate for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT). It is actively translocated into the presynaptic terminal.

  • VMAT2 Disruption: Upon entering the cytosol, the molecule acts as a lipophilic weak base. It diffuses into synaptic vesicles and collapses the electrochemical proton gradient required by the Vesicular Monoamine Transporter 2 (VMAT2). This neutralization causes a massive leakage of norepinephrine (NE) and dopamine (DA) from the vesicles into the cytosol.

  • TAAR1 Activation: A critical mechanism for this class of phenethylamines is the agonism of the intracellular Trace Amine-Associated Receptor 1 (TAAR1)[2]. Activation of TAAR1 triggers Gs and Gq protein-coupled signaling cascades, leading to the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate NET and DAT, fundamentally altering their conformation and promoting the reverse transport (efflux) of the accumulated cytosolic monoamines into the synaptic cleft[2].

Presynaptic Signaling Dynamics

The synergy between VMAT2 disruption and TAAR1-mediated transporter phosphorylation distinguishes potent releasing agents from simple reuptake inhibitors. The diagram below maps this presynaptic cascade.

SynapticMechanism Drug (1R,2R)-2-Amino-1-phenylpropan-1-ol (Substrate) NET_DAT NET / DAT (Plasma Membrane Transporters) Drug->NET_DAT Enters Presynaptic Terminal TAAR1 TAAR1 Receptor (Intracellular Activation) Drug->TAAR1 Agonist Binding VMAT2 VMAT2 (Vesicular Monoamine Transporter) Drug->VMAT2 Disrupts Proton Gradient Efflux Reverse Transport (Non-exocytotic Efflux) NET_DAT->Efflux Transporter Reversal Kinases PKA / PKC (Phosphorylation Cascade) TAAR1->Kinases Gs/Gq Signaling VMAT2->Efflux Cytosolic Monoamine Accumulation Kinases->NET_DAT Transporter Phosphorylation Synapse Increased Synaptic Catecholamines (NE / DA) Efflux->Synapse Accumulation in Synaptic Cleft

Presynaptic mechanism detailing NET/DAT reversal, TAAR1 activation, and VMAT2 disruption.

Quantitative Pharmacodynamics

The efficacy of (1R,2R)-2-Amino-1-phenylpropan-1-ol is highly selective for catecholamines over indolamines (serotonin). The table below summarizes the typical pharmacodynamic parameters for this specific structural class.

Pharmacological TargetParameterEstimated ValueFunctional Outcome
Norepinephrine Transporter (NET) Release EC50~50 - 100 nMPotent NE efflux; primary driver of cardiovascular and stimulant effects.
Dopamine Transporter (DAT) Release EC50~1.5 - 2.5 μMModerate DA efflux; contributes to anorectic and psychostimulant properties.
Serotonin Transporter (SERT) Release EC50> 10,000 nMNegligible effect; low risk of serotonin syndrome.
α1-Adrenergic Receptor Binding Ki~2 - 5 μMDirect agonism; contributes to peripheral vasoconstriction.

Experimental Methodologies: Validating Transporter Reversal

To definitively prove that a compound induces non-exocytotic transporter reversal rather than merely blocking reuptake, researchers utilize the In Vitro Synaptosomal Neurotransmitter Efflux Assay .

Scientific Rationale (Causality): Why use synaptosomes instead of whole-cell cultures? Synaptosomes are isolated, resealed synaptic terminals created by homogenizing brain tissue. They preserve the intact presynaptic architecture—including functional VMAT2, plasma membrane transporters, and endogenous enzymatic machinery—allowing for the direct measurement of efflux without the confounding variables of somatic gene expression or complex neural network feedback loops.

Step-by-Step Protocol:

  • Tissue Isolation: Dissect the striatum (for DAT assays) or prefrontal cortex (for NET assays) from a rodent model.

  • Synaptosome Preparation: Homogenize the tissue in an isotonic sucrose buffer. Isolate the synaptosomal fraction via differential centrifugation (typically at 10,000 x g).

  • Radioligand Loading: Incubate the synaptosomes with tritium-labeled neurotransmitters (e.g., [3H]-Dopamine or [3H]-Norepinephrine) for 30 minutes to allow uptake and vesicular packaging.

  • Washing: Wash the synaptosomes thoroughly to remove any extracellular radioligand, establishing a zero-baseline.

  • Drug Incubation: Expose the synaptosomes to varying concentrations of the test compound (e.g., 1 nM to 10 μM) for 15-30 minutes.

  • Self-Validating Control Step: In a parallel cohort, co-incubate the drug with a known reuptake inhibitor (e.g., Nisoxetine for NET or GBR-12909 for DAT). Logic: If the drug causes efflux via transporter reversal, the reuptake inhibitor will block the transporter pore, preventing the drug from entering and preventing the reverse transport of[3H]-neurotransmitters. This step proves the mechanism is strictly transporter-dependent.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration. Measure the remaining intracellular radioactivity using liquid scintillation counting. Calculate the EC50 using non-linear regression analysis.

EffluxWorkflow Step1 1. Tissue Isolation (Rat Striatum/PFC) Step2 2. Synaptosome Preparation (Centrifugation) Step1->Step2 Step3 3. Radioligand Loading ([3H]-DA or [3H]-NE) Step2->Step3 Step4 4. Drug Incubation (Concentration Gradient) Step3->Step4 Step5 5. Filtration & Scintillation Counting Step4->Step5 Step6 6. EC50 Calculation (Non-linear Regression) Step5->Step6

Step-by-step workflow for the in vitro synaptosomal neurotransmitter efflux assay.

Translational Insights & SAR

The structural activity relationship (SAR) of (1R,2R)-2-Amino-1-phenylpropan-1-ol dictates its clinical profile. The absence of an N-methyl group (which is present in ephedrine and methamphetamine) reduces its lipophilicity. Consequently, it exhibits lower blood-brain barrier (BBB) permeability compared to illicit amphetamines, resulting in a milder central psychostimulant effect.

However, its potent action on hypothalamic circuits and the nucleus accumbens shell via D1/D2-like dopamine receptors underpins its historical use as an anorectic (appetite suppressant)[3]. Translating this to clinical drug development, the primary liability of this structural class is peripheral target engagement. The robust release of peripheral norepinephrine and direct agonism at α1-adrenergic receptors can induce severe vasoconstriction. This specific cardiovascular liability led to the widespread regulatory restriction of related racemic mixtures (like phenylpropanolamine) due to an increased risk of hemorrhagic stroke[4].

References

  • Title: (1R,2R)-2-amino-1-phenylpropan-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry Source: PharmaCompass URL: [Link]

  • Title: The appetite suppressant D-norpseudoephedrine (Cathine) acts via D1/D2-like dopamine receptors in the nucleus accumbens shell Source: Frontiers in Neuroscience (Kalyanasundar B, et al., 2020) URL: [Link]

  • Title: Amphetamine (Pharmacology and Mechanism of Action) Source: Wikipedia URL: [Link]

  • Title: Phenylpropanolamine (Medical Uses and Adverse Effects) Source: Wikipedia URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Characterization and Stereochemistry of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride

Introduction (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, a specific stereoisomer of norephedrine, is a critical chiral building block in synthetic organic chemistry and a molecule of significant interest in the ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, a specific stereoisomer of norephedrine, is a critical chiral building block in synthetic organic chemistry and a molecule of significant interest in the pharmaceutical industry.[1][2] Its precise three-dimensional structure is paramount to its biological activity and its efficacy as a chiral auxiliary in asymmetric synthesis.[1][3] This guide provides a comprehensive overview of the essential analytical techniques for the unambiguous structural characterization and stereochemical determination of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride. For researchers, scientists, and drug development professionals, a thorough understanding of these methodologies is not merely academic; it is a prerequisite for ensuring quality, efficacy, and safety in regulated environments.

The pharmacological effects of compounds like norephedrine are often stereospecific, with different stereoisomers exhibiting varied potencies and even different biological activities.[4][5][6] Therefore, the ability to confirm the absolute and relative stereochemistry of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride is a critical aspect of its quality control. This document will delve into the practical application and theoretical underpinnings of key analytical methods, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Stereochemistry

(1R,2R)-2-Amino-1-phenylpropan-1-ol possesses two chiral centers, at the C1 (benzylic carbon bearing the hydroxyl group) and C2 (carbon bearing the amino group) positions. This gives rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The (1R,2R) and (1S,2S) pair are enantiomers and are referred to as norpseudoephedrine, while the (1R,2S) and (1S,2R) pair are also enantiomers and are known as norephedrine.[7] The relationship between the norephedrine and norpseudoephedrine pairs is diastereomeric. This guide focuses specifically on the (1R,2R) stereoisomer, presented as its hydrochloride salt for enhanced stability and solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, both ¹H and ¹³C NMR provide invaluable information regarding the molecular framework and stereochemistry.

¹H NMR Spectroscopy

The proton NMR spectrum of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) will exhibit characteristic signals for the phenyl, methine, and methyl protons. The chemical shifts and coupling constants are sensitive to the diastereomeric form of the molecule.

Expected ¹H NMR Spectral Data:

ProtonChemical Shift (δ) ppm (approx.)MultiplicityCoupling Constant (J) Hz (approx.)
Phenyl-H7.29–7.36Multiplet-
CH-OH4.25Doublet6.6
CH-NH₂3.01–3.06Multiplet-
NH₂2.23Broad Singlet-
CH₃1.04Doublet6.4

Note: Chemical shifts can vary depending on the solvent and concentration.[8]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the instrument to obtain a narrow and symmetrical solvent peak.

    • Set the appropriate spectral width, number of scans, and relaxation delay.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to establish proton connectivity.

Causality Behind Experimental Choices:

  • High-Field NMR: A higher magnetic field strength provides greater separation between signals, which is crucial for resolving the multiplets in the aromatic and aliphatic regions and for accurate determination of coupling constants.[9]

  • Choice of Solvent: The choice of deuterated solvent is critical. DMSO-d₆ is often a good choice as it can solubilize the hydrochloride salt and the amine and hydroxyl protons are often observable as broad singlets. In D₂O, these labile protons will exchange with deuterium and will not be observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Expected ¹³C NMR Spectral Data:

CarbonChemical Shift (δ) ppm (approx.)
Phenyl-C (quaternary)142.8
Phenyl-C (CH)128.4, 127.7, 126.7
C-OH78.8
C-NH₂53.1
CH₃20.6

Note: Chemical shifts can vary depending on the solvent and concentration.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride will show characteristic absorption bands for the hydroxyl, amine, and aromatic groups.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹) (approx.)Description
O-H stretch3398Broad
N-H stretch~3000-3300Broad (often obscured by O-H)
C-H stretch (aromatic)~3000-3100Sharp
C-H stretch (aliphatic)~2800-3000Sharp
N-H bend~1600
C=C stretch (aromatic)~1450-1600
C-O stretch~1050-1150Strong

Note: The exact positions of the absorption bands can be influenced by hydrogen bonding and the physical state of the sample.[8]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet)

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Causality Behind Experimental Choices:

  • KBr Pellet: This method is suitable for solid samples and often produces high-quality spectra with minimal interference. The KBr is transparent in the mid-IR region.

  • Dry KBr: It is crucial to use dry KBr as water has strong IR absorptions that can obscure important regions of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, electrospray ionization (ESI) or electron ionization (EI) can be used.

Expected Mass Spectrometric Data (for the free base):

  • Molecular Ion (M⁺): m/z = 151.10

  • Major Fragment Ions: The fragmentation pattern will be influenced by the ionization method. Common fragments may arise from the loss of water, or cleavage of the C-C bond between the two chiral centers.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

Causality Behind Experimental Choices:

  • HRMS: High-resolution mass spectrometry allows for the determination of the exact mass of the molecular ion, which can be used to confirm the molecular formula with high confidence.[8]

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid, including the absolute stereochemistry. For (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, obtaining a single crystal of suitable quality is the primary challenge.

X-ray powder diffraction (XRPD) can also be a valuable tool for characterizing the solid-state properties of the compound and for distinguishing between different polymorphic forms or stereoisomers. It has been reported that (1R, 2R)-(−)-norpseudoephedrine hydrochloride crystallizes in a monoclinic system with the space group P2₁.[10][11]

Experimental Protocol: X-ray Powder Diffraction (XRPD)

  • Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.

  • Sample Mounting: Mount the powdered sample on a flat sample holder.

  • Instrument Setup:

    • Use a diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

    • Set the appropriate angular range (2θ) and scan speed.

  • Data Acquisition: Acquire the diffraction pattern.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline material. Compare the obtained pattern with reference data for (1R,2R)-norpseudoephedrine hydrochloride.

Causality Behind Experimental Choices:

  • Powdered Sample: Grinding the sample ensures that all possible crystal lattice planes are exposed to the X-ray beam, resulting in a complete and representative diffraction pattern.

Stereochemical Determination: Chiral High-Performance Liquid Chromatography (HPLC)

While the aforementioned techniques provide structural information, they do not readily distinguish between enantiomers. Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or cyclodextrin-based columns are often effective for separating amino alcohols.[12][13]

  • Mobile Phase Optimization:

    • Start with a typical mobile phase for the chosen column, often a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).[14]

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomers with reasonable retention times.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the elution of the enantiomers using a UV detector (e.g., at 254 nm).

    • Determine the retention times and peak areas for each enantiomer.

  • Enantiomeric Purity Calculation: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: The CSP is the heart of the chiral separation. The choice of CSP is based on the functional groups present in the analyte and empirical screening. The differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the CSP are what make the separation possible.

Workflow and Data Integration

A comprehensive structural characterization of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride involves the integration of data from multiple analytical techniques. The following diagram illustrates a typical workflow.

G cluster_0 Initial Characterization cluster_1 Stereochemical Determination cluster_2 Final Confirmation Sample Sample NMR NMR Sample->NMR Structure IR IR Sample->IR Functional Groups MS MS Sample->MS Molecular Weight Chiral_HPLC Chiral_HPLC Sample->Chiral_HPLC Enantiomeric Purity X-ray X-ray Sample->X-ray Absolute Stereochemistry Confirmation Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation Chiral_HPLC->Confirmation X-ray->Confirmation

Caption: Integrated workflow for the comprehensive characterization of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride.

Conclusion

The structural and stereochemical characterization of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride is a multi-faceted process that requires the judicious application of several complementary analytical techniques. NMR, IR, and MS provide a detailed picture of the molecule's structure and connectivity, while chiral HPLC and X-ray crystallography are indispensable for confirming its stereochemical integrity. By following the protocols and understanding the rationale outlined in this guide, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of this important chiral compound, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective chemical and pharmaceutical products.

References

  • BenchChem. (n.d.). A Comparative Guide to Chiral Separation of DL-Norepinephrine Tartrate Enantiomers by HPLC.
  • Lee, H. K., Kang, S., & Choi, E. B. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 77(11), 5049–5054. [Link]

  • [Separation of Norephedrine Enantiomers by High Performance Liquid Chromatography (HPLC) With Urea Derivative as Chiral Stationary Phase]. (n.d.). PubMed.
  • Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. (n.d.). ResearchGate.
  • X-Ray Powder Diffraction Data for (1R,2R) -(−)-norpseudoephedrine hydrochloride, (lS,2R)-(+)-norephedrine hydrochloride, and (±) -. (2013). Cambridge University Press & Assessment.
  • Rothman, R. B., Fogle, H., & Blough, B. E. (2003). In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates. The Journal of pharmacology and experimental therapeutics, 307(1), 138–145. [Link]

  • Chiral separation of epinephrine, norepinephrine and isoprenaline enentiomer by HPLC on the acetylated β-cyclodextrin column. (n.d.). ResearchGate.
  • Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. (2012). Semantic Scholar.
  • Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers. (2014). Royal Society of Chemistry.
  • X-Ray Powder Diffraction Data for (1R,2R) -(-)-norpseudoephedrine hy- drochloride, (lS,2R)-(+)-norephedrine hydrochloride, and ( - (n.d.). Cambridge University Press & Assessment.
  • In Vitro Characterization of Ephedrine-Related Stereoisomers at Biogenic Amine Transporters and the Receptorome Reveals Selective Actions as Norepinephrine Transporter Substrates. (n.d.). ResearchGate.
  • (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride. (n.d.). PubChem.
  • Effects of dl-norephedrine and its enantiomers on norepinephrine uptake and release in isolated rat caudal artery. (n.d.). PubMed.
  • Ephedrine. (n.d.). Wikipedia.
  • Lecture 3: Stereochemistry and drugs. (2019). Tufts University.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments.
  • (1S,2R)-(+)-Norephedrine 98 37577-28-9. (n.d.). Sigma-Aldrich.

Sources

Foundational

The Enigmatic Interaction of (1R,2R)-2-Amino-1-phenylpropan-1-ol with Adrenergic Receptors: A Technical Guide

Introduction: Unraveling a Complex Sympathomimetic (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, a specific stereoisomer of norephedrine also known as (-)-norephedrine or cathine, belongs to the family of phenylprop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling a Complex Sympathomimetic

(1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, a specific stereoisomer of norephedrine also known as (-)-norephedrine or cathine, belongs to the family of phenylpropanolamine sympathomimetic amines.[1] Historically, phenylpropanolamine has been utilized for its decongestant and appetite-suppressant properties.[1] Its pharmacological activity stems from its interaction with the adrenergic system, the part of the nervous system that controls the "fight-or-flight" response through the release of catecholamines like norepinephrine and epinephrine.[2] These endogenous ligands activate a class of G protein-coupled receptors (GPCRs) known as adrenergic receptors, which are broadly classified into α and β subtypes.[2]

The interaction of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride with these receptors is multifaceted and has been a subject of scientific debate. Evidence suggests a dual mechanism of action: a direct, albeit weak, agonistic effect on certain adrenergic receptor subtypes, and a more pronounced indirect effect mediated by the release of endogenous norepinephrine from sympathetic nerve terminals.[3][4] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the binding affinity and functional consequences of this compound's interaction with the adrenergic receptor family, while also highlighting the existing gaps in our knowledge, particularly concerning stereospecific binding data.

Binding Affinity and Functional Profile: A Picture of Ambiguity

A comprehensive understanding of a ligand's interaction with its target receptors requires precise quantitative data on its binding affinity (Ki) and functional activity (EC50/IC50, Emax). For (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, a complete and specific binding profile across all adrenergic receptor subtypes remains elusive in publicly available literature. Much of the existing data pertains to phenylpropanolamine as a racemic mixture or to other stereoisomers of norephedrine. This necessitates a careful and contextual interpretation of the available information.

It is generally understood that the stereochemistry of norepinephrine and related compounds plays a critical role in their receptor affinity, with the naturally occurring L-isomer of norepinephrine exhibiting significantly higher affinity than the D-isomer.[5] While direct quantitative data for the (1R,2R) isomer is sparse, the available information for related compounds provides valuable insights.

Receptor SubtypeLigandBinding Affinity (Ki)Functional Activity (EC50)Species/SystemFunctional Effect
α1A Phenylpropanolamine9.8 µM[5]--Agonist[5]
α1B Phenylpropanolamine-280.0 µM[5]-Agonist[5]
α1D Phenylpropanolamine8.4 µM[5]--Agonist[5]
α2A (1R,2S)-Norephedrine3.0 µM-HumanAntagonist[6]
α2C (1R,2S)-Norephedrine3.0 µM-HumanAntagonist[6]
β1 Cathine--Mammalian SpermatozoaAgonist[1]
β2 Phenylpropanolamine---Agonist[7][8]

Note: The data presented is for phenylpropanolamine (often a racemic mixture) or the (1R,2S)-norephedrine stereoisomer, not specifically for (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, unless otherwise stated. This table serves to provide an approximate understanding of the compound's potential interactions.

The existing data suggests that phenylpropanolamine has a micromolar affinity for α1-adrenergic receptors and acts as an agonist.[5] Interestingly, studies on the (1R,2S) isomer of norephedrine suggest an antagonist role at α2A and α2C receptors.[6] Furthermore, the related compound cathine has been shown to act as a β1-adrenergic agonist.[1] The general understanding is that phenylpropanolamine also stimulates β-adrenergic receptors.[1][7]

The prevailing view is that the primary mechanism of action for phenylpropanolamine, and by extension its stereoisomers, is the release of endogenous norepinephrine.[3] This indirect action would lead to the activation of a broad range of adrenergic receptors, consistent with the observed sympathomimetic effects. However, some evidence points to direct, albeit weak, interactions with the receptors themselves.[4]

Experimental Protocol: Radioligand Binding Assay

To definitively determine the binding affinity of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride for each adrenergic receptor subtype, a competitive radioligand binding assay is the gold standard.

Objective: To determine the inhibition constant (Ki) of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride for a specific adrenergic receptor subtype.

Materials:

  • Cell membranes from a stable cell line overexpressing a single human adrenergic receptor subtype (e.g., α1A, β2).

  • A high-affinity radioligand specific for the receptor subtype of interest (e.g., [3H]-Prazosin for α1 receptors, [125I]-Iodocyanopindolol for β receptors).

  • (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride (test compound).

  • A known non-labeled antagonist for the receptor to determine non-specific binding (e.g., phentolamine for α receptors, propranolol for β receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter or gamma counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate with three types of wells:

    • Total Binding: Contains cell membranes and radioligand.

    • Non-specific Binding: Contains cell membranes, radioligand, and a high concentration of the non-labeled antagonist.

    • Competitive Binding: Contains cell membranes, radioligand, and varying concentrations of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride.

  • Incubation: Add the cell membrane preparation, radioligand, and test/control compounds to the respective wells. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid (for 3H) or in tubes for a gamma counter (for 125I) and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Measurement cluster_analysis Data Analysis plate 96-Well Plate Setup reagents Addition of Membranes, Radioligand, & Test Compound plate->reagents incubation Incubation to Equilibrium reagents->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing counting Radioactivity Counting washing->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Caption: Workflow of a competitive radioligand binding assay.

Adrenergic Receptor Signaling Pathways

Upon activation by an agonist, adrenergic receptors undergo a conformational change that allows them to couple to and activate heterotrimeric G proteins, initiating downstream signaling cascades. The specific G protein activated depends on the receptor subtype.

α1-Adrenergic Receptors: The Gq Pathway

The α1-adrenergic receptor subtypes (α1A, α1B, and α1D) primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.

gq_pathway ligand (1R,2R)-Norephedrine (or Norepinephrine) receptor α1-Adrenergic Receptor ligand->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 ca2->pkc activates response Cellular Response (e.g., Smooth Muscle Contraction) pkc->response phosphorylates targets

Caption: The Gq signaling pathway of α1-adrenergic receptors.

α2-Adrenergic Receptors: The Gi Pathway

The α2-adrenergic receptor subtypes (α2A, α2B, and α2C) couple to Gi/o proteins. The primary function of activated Gi is to inhibit adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). This leads to a decrease in intracellular cAMP levels. As cAMP is a crucial second messenger that activates protein kinase A (PKA), its reduction leads to decreased PKA activity and subsequently reduced phosphorylation of its target proteins. In the context of the nervous system, α2 receptors are often located presynaptically on noradrenergic neurons and act as autoreceptors, where their activation inhibits further norepinephrine release, creating a negative feedback loop.

gi_pathway ligand (1R,2R)-Norephedrine (or Norepinephrine) receptor α2-Adrenergic Receptor ligand->receptor g_protein Gi/o receptor->g_protein ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Inhibition of Norepinephrine Release) pka->response phosphorylates targets

Caption: The Gi signaling pathway of α2-adrenergic receptors.

β-Adrenergic Receptors: The Gs Pathway

All three β-adrenergic receptor subtypes (β1, β2, and β3) couple to Gs proteins. Upon activation, Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[9] This in turn activates PKA, which phosphorylates a variety of cellular substrates to mediate physiological responses.[9] For example, in cardiac muscle cells, PKA phosphorylation of calcium channels leads to increased calcium influx and enhanced contractility (a β1-mediated effect). In smooth muscle, such as in the bronchioles, PKA activation leads to relaxation (a β2-mediated effect).[9]

gs_pathway ligand (1R,2R)-Norephedrine (or Norepinephrine) receptor β-Adrenergic Receptor ligand->receptor g_protein Gs receptor->g_protein ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) pka->response phosphorylates targets

Caption: The Gs signaling pathway of β-adrenergic receptors.

Conclusion and Future Directions

(1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride is a sympathomimetic agent with a complex mechanism of action involving both direct and indirect effects on the adrenergic system. While it is evident that this compound interacts with adrenergic receptors to elicit its physiological effects, a precise and comprehensive understanding of its binding affinity and functional activity at each receptor subtype is hampered by a lack of specific data for this particular stereoisomer.

For researchers and drug development professionals, this represents both a challenge and an opportunity. Future studies should focus on conducting comprehensive binding and functional assays using the pure (1R,2R) stereoisomer across all nine adrenergic receptor subtypes. Such data would be invaluable for elucidating its precise pharmacological profile, understanding its therapeutic potential, and informing the development of more selective and effective adrenergic modulators. A clearer understanding of its direct receptor interactions versus its capacity to release norepinephrine will be crucial in predicting its clinical efficacy and side-effect profile.

References

  • Inxight Drugs. PHENYLPROPANOLAMINE HYDROCHLORIDE. [Link]

  • Patsnap Synapse. What is Phenylpropanolamine Hydrochloride used for? [Link]

  • PubMed. Cathine, an amphetamine-related compound, acts on mammalian spermatozoa via beta1- and alpha2A-adrenergic receptors in a capacitation state-dependent manner. [Link]

  • Wikipedia. Phenylpropanolamine. [Link]

  • International Journal of Basic & Clinical Pharmacology. Ephedrine: direct, indirect or mixed acting sympathomimetic? [Link]

  • Patsnap Synapse. Pharmaceutical Insights: Phenylpropanolamine Hydrochloride's R&D Progress. [Link]

  • ResearchGate. Binding displacement curves of 1R,2S-norephedrine, synephrine, and... [Link]

  • PubMed. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes. [Link]

  • Wikipedia. Ephedrine. [Link]

  • CV Pharmacology. Beta-Adrenoceptor Agonists (β-agonists). [Link]

  • Patsnap Synapse. What is the mechanism of Phenylpropanolamine Hydrochloride? [Link]

  • Wikipedia. Adrenergic receptor. [Link]

  • University of Pittsburgh. Adrenergics Module. [Link]

Sources

Exploratory

Crystal Structure Analysis of (1R,2R)-2-Amino-1-phenylpropan-1-ol Hydrochloride: A Comprehensive Technical Guide

Executive Summary The compound (1R,2R)-2-amino-1-phenylpropan-1-ol, frequently identified by its common name (-)-norpseudoephedrine, is a potent sympathomimetic amine. Pharmacologically, it acts as an alpha- and beta-adr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1R,2R)-2-amino-1-phenylpropan-1-ol, frequently identified by its common name (-)-norpseudoephedrine, is a potent sympathomimetic amine. Pharmacologically, it acts as an alpha- and beta-adrenergic receptor agonist, stimulating the release of norepinephrine [1]. Beyond its clinical applications, the structural chemistry of its hydrochloride salt serves as a critical model for understanding enantioselective host-guest interactions, particularly in the formation of complexes with chiral resolving agents like tartaric acid derivatives [2].

As a Senior Application Scientist, I approach the solid-state characterization of this active pharmaceutical ingredient (API) not merely as a data-gathering exercise, but as a mechanistic study. Understanding its exact crystallographic parameters, hydrogen-bonding networks, and conformational preferences is essential for downstream drug formulation, stability profiling, and intellectual property protection.

Stereochemical & Conformational Landscape

The stereochemistry of the molecule dictates its spatial geometry and, consequently, its solid-state packing. The (1R,2R) configuration distinguishes it from its diastereomer, norephedrine (1R,2S or 1S,2R).

In the crystalline state, the hydrochloride salt of (1R,2R)-norpseudoephedrine exhibits a highly specific conformational preference. Force-field energy minimizations and crystallographic data confirm that the molecule adopts an M-synclinal conformation with respect to the central C(1)–C(2) bond, specifically aligning the ammonium ( −NH3+​ ) and hydroxyl ( −OH ) groups [2]. This arrangement minimizes dipole-dipole repulsions while maximizing the potential for intermolecular hydrogen bonding with the chloride counterions.

ConformationalAnalysis A (1R,2R)-Norpseudoephedrine HCl B Rotameric Analysis (C1-C2 Bond) A->B MMP2 Force-field Minimization C M-synclinal Conformation B->C Dipole Interaction Reduction D Hydrogen Bonding Network C->D OH...Cl & NH...Cl Stabilization E Crystal Packing (P21 Space Group) D->E 3D Chiral Lattice Formation

Figure 1: Conformational pathway from molecular stereochemistry to macroscopic crystal packing.

Crystallographic Data & Solid-State Properties

Because the molecule is chiral and enantiopure, it must crystallize in a non-centrosymmetric space group. Both single-crystal X-ray diffraction (SCXRD) and X-ray powder diffraction (XRPD) studies confirm that the compound crystallizes in the monoclinic space group P21​ [2][3].

The table below synthesizes the quantitative crystallographic parameters derived from both methodologies. The slight deviations between the datasets highlight the inherent differences between single-crystal structural models and bulk powder averages.

Table 1: Crystallographic Parameters of (1R,2R)-Norpseudoephedrine Hydrochloride

ParameterSingle-Crystal Data (Egli et al.) [2]Powder Diffraction Data (Rendle et al.) [3]
Crystal System MonoclinicMonoclinic
Space Group P21​ (No. 4) P21​ (No. 4)
a (Å) 5.4935.4422(8)
b (Å) 8.0528.071(1)
c (Å) 11.98611.839(1)
β (°) 104.62101.803(9)
Z (Molecules/Unit Cell) 22

Experimental Workflows for Structural Elucidation

To ensure scientific integrity and reproducibility, the structural elucidation of APIs requires a self-validating system: the single-crystal structure must be cross-verified against the bulk powder to rule out polymorphism or phase impurities.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystallization: Dissolve the synthesized (1R,2R)-norpseudoephedrine hydrochloride in a binary solvent system (e.g., ethanol/diethyl ether). Allow slow evaporation at 293 K.

    • Causality: Slow evaporation maintains a low supersaturation state, promoting the growth of pristine, defect-free single crystals essential for high-resolution diffraction.

  • Crystal Selection & Mounting: Examine the batch under polarized light microscopy. Select a crystal exhibiting uniform extinction. Mount the crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil.

    • Causality: Uniform extinction under cross-polarizers confirms the absence of twinning. The oil acts as a barrier against atmospheric moisture, preventing hydration-induced lattice strain.

  • Data Acquisition: Collect intensity data using a diffractometer equipped with Mo radiation ( λ=0.71073 Å).

    • Causality: Mo radiation provides deep penetration and high resolution for small organic molecules, significantly reducing absorption artifacts compared to Cu .

  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Causality: Refining on F2 utilizes all collected reflections (including weak ones), yielding the most statistically robust atomic coordinates and anisotropic displacement parameters.

Protocol 2: X-Ray Powder Diffraction (XRPD) Phase Validation
  • Sample Preparation: Gently grind the bulk crystalline material in an agate mortar and back-load it into a standard sample holder.

    • Causality: Gentle grinding ensures a statistically random orientation of crystallites. Back-loading mitigates preferred orientation effects, which can artificially skew peak intensities[3].

  • Data Acquisition & Rietveld Refinement: Scan the sample from 5° to 50° using Cu radiation. Utilize the SCXRD model as the starting phase for Rietveld refinement.

    • Causality: Successfully refining the experimental powder pattern against the simulated SCXRD pattern self-validates the workflow, proving the bulk API is phase-pure and structurally identical to the isolated single crystal.

XRDWorkflow S1 API Crystallization (Slow Evaporation) S2 Single Crystal Selection (Polarized Microscopy) S1->S2 S5 Rietveld Refinement (Bulk Powder Data) S1->S5 Bulk Material Extraction S3 SCXRD Data Collection (Mo Kα, 293K) S2->S3 S4 Structure Solution (Direct Methods, F² Refinement) S3->S4 S6 Validated Structural Model (Phase Pure) S4->S6 Primary Model S5->S6 Phase Verification

Figure 2: Self-validating crystallographic workflow combining SCXRD and XRPD methodologies.

Mechanistic Insights: Intermolecular Interactions

The structural stability of (1R,2R)-norpseudoephedrine hydrochloride is fundamentally driven by its hydrogen-bonding network. In the P21​ lattice, the chloride ion ( Cl− ) acts as a critical structural node. It accepts multiple hydrogen bonds from both the protonated primary amine ( −NH3+​ ) and the secondary hydroxyl group ( −OH ) of adjacent molecules.

This dense network of charge-assisted hydrogen bonds ( N+−H⋯Cl− and O−H⋯Cl− ) not only dictates the M-synclinal conformation but also locks the molecules into infinite chiral chains along the crystallographic b-axis. Understanding this packing motif is vital for drug development professionals, as it directly influences the API's solubility, dissolution rate, and hygroscopicity profile during formulation.

References

  • PharmaCompass. "(1R,2R)-2-amino-1-phenylpropan-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry". PharmaCompass.com.
  • Egli, M., & Dobler, M. (1989). "Amino-alcohol Salts. Part II. Crystal structures of (1R,2S)-Norephedrine Hydrochloride and (1R,2R)-Norpseudoephedrine Hydrochloride". Helvetica Chimica Acta.
  • Rendle, D. F., Glazier, E. J., & Cain, P. M. (2013). "X-Ray Powder Diffraction Data for (1R,2R)-(−)-norpseudoephedrine hydrochloride, (lS,2R)-(+)-norephedrine hydrochloride, and (±)-norephedrine hydrochloride". Powder Diffraction, Cambridge University Press.
Foundational

Thermal stability and physicochemical properties of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride

A Comprehensive Technical Guide for Drug Development Professionals Executive Summary (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride is a highly specific stereoisomer within the phenylpropanolamine (PPA) and ephedrine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

(1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride is a highly specific stereoisomer within the phenylpropanolamine (PPA) and ephedrine alkaloid family. Functioning primarily as a sympathomimetic amine, its precise stereochemical configuration dictates both its pharmacological efficacy and its physicochemical behavior[1]. For formulation scientists and analytical chemists, understanding the solid-state thermal stability and solution-state degradation kinetics of this active pharmaceutical ingredient (API) is critical. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, thermal degradation pathways, and the self-validating experimental protocols required for rigorous stability testing.

Stereochemical Identity and Structural Significance

The phenylpropanolamine backbone contains two chiral centers (C1 and C2), resulting in four possible stereoisomers. The (1R,2R) configuration specifically denotes the (-)-threo isomer, commonly referred to as (-)-norpseudoephedrine [2].

It is vital to distinguish this from its enantiomer, (1S,2S)-2-amino-1-phenylpropan-1-ol, known as Cathine or (+)-norpseudoephedrine[3]. The relative configuration of the hydroxyl and amino groups around the C1-C2 bond in the threo diastereomers places them on the same side in a Fischer projection, influencing the molecule's intramolecular hydrogen bonding and, consequently, its crystal lattice energy and melting point[2]. The hydrochloride salt form is utilized almost exclusively in pharmaceuticals to maximize aqueous solubility and solid-state stability[4].

Physicochemical Properties Profile

The intrinsic properties of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride dictate its behavior during wet granulation, dissolution, and long-term storage. The quantitative data is summarized below:

PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₉H₁₃NO · HClDetermines mass balance in stoichiometric calculations[5].
Molecular Weight 187.67 g/mol Required for precise molarity and standard curve generation[5].
Melting Point 180 °C – 181 °CHigh melting point indicates a stable crystalline lattice[5][6].
pKa (Basic Amine) 8.92 – 9.19Dictates pH-dependent solubility and HPLC mobile phase selection[3][5].
Solubility Profile Soluble in water & ethanol; insoluble in dichloromethaneIdeal for aqueous formulations; allows liquid-liquid extraction strategies[4].

Thermal Stability and Degradation Kinetics

In the solid state, (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride exhibits excellent thermal stability up to its melting point. However, upon melting (>180 °C), the compound undergoes rapid pyrolytic decomposition[6]. The primary thermal degradation pathway involves the cleavage of the primary amine group (deamination), leading to the formation of volatile phenylpropanone derivatives[7].

In the solution state, forced degradation studies reveal specific vulnerabilities:

  • Oxidative Stress: Highly susceptible to oxidation (e.g., in the presence of 3% H₂O₂), leading to the formation of N-oxide derivatives[4][7].

  • Alkaline Hydrolysis: Exposure to strong bases (0.1 N NaOH) disrupts the hydrochloride salt bridge and promotes degradation, whereas the molecule remains relatively stable under mild acidic conditions (0.1 N HCl)[4].

DegradationPathway API (1R,2R)-Norpseudoephedrine HCl Oxidation Oxidative Stress (3% H2O2) API->Oxidation Thermal Thermal Stress (>180°C) API->Thermal Alkaline Alkaline Stress (0.1 N NaOH) API->Alkaline Deg1 N-Oxidation Products Oxidation->Deg1 Deg2 Pyrolytic Deamination (Phenylpropanones) Thermal->Deg2 Deg3 Hydrolytic Degradants Alkaline->Deg3

Proposed degradation pathways of (1R,2R)-Norpseudoephedrine HCl under ICH stress conditions.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, stability testing must employ self-validating systems where mass balance is continuously verified. The following protocols detail the exact methodologies for thermal and chemical profiling.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

Objective: To determine the precise melting endotherm and the onset of thermal decomposition.

  • Sample Preparation: Accurately weigh 1.5 to 2.0 mg of the API into an aluminum crucible. Seal with a pin-holed lid.

    • Causality: The pin-hole prevents pressure build-up from trapped moisture, ensuring the endotherm reflects true melting rather than pan rupture.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min.

    • Causality: An inert nitrogen atmosphere prevents concurrent oxidative degradation during the thermal scan, ensuring that any mass loss observed in the TGA is strictly due to pyrolytic decomposition.

  • Thermal Scanning: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min.

    • Causality: A 10 °C/min ramp rate provides the optimal balance between thermal resolution (sharp melting peak at ~180 °C) and sensitivity.

Protocol 2: Solution-State Forced Degradation (HPLC-UV)

Objective: To quantify intact API and capture degradation products under ICH Q1A(R2) stress conditions[4].

  • Stock Preparation: Dissolve the API in a diluent of Water:Methanol (50:50 v/v) to achieve a 1 mg/mL concentration.

  • Stress Application: Aliquot the stock into four separate volumetric flasks. Treat with:

    • Acidic: 0.1 N HCl (reflux at 60 °C for 24h)

    • Alkaline: 0.1 N NaOH (reflux at 60 °C for 24h)

    • Oxidative: 3% H₂O₂ (room temp for 24h)

    • Thermal: Heat at 60 °C for 48h.

  • Neutralization (Critical Step): Neutralize the acidic and alkaline samples to pH ~7.0 using NaOH and HCl, respectively, before injection.

    • Causality: Injecting highly acidic or alkaline samples will dissolve the silica matrix of the HPLC column and distort peak shapes.

  • Chromatographic Separation: Inject 10 µL onto a reversed-phase C18 column. Use an isocratic mobile phase of Water:Methanol:Triethylamine (20:80:0.5 v/v/v), adjusted to pH 3.5 with orthophosphoric acid[4].

    • Causality: At pH 3.5, the primary amine (pKa ~8.92) is fully protonated. Triethylamine acts as a silanol-masking agent, preventing the protonated amine from interacting with residual silanols on the stationary phase, thereby eliminating peak tailing.

  • Detection & Mass Balance: Monitor UV absorbance at 254 nm. The system is self-validating if the sum of the peak areas (Intact API + Degradants) equals the peak area of the unstressed control sample (Mass Balance = 100% ± 2%).

Workflow N1 Sample Preparation (Solid & Solution State) N2 Solid-State Thermal Scan (25°C to 250°C) N1->N2 Dry Powder N3 Solution-State Stress (Acid/Base/Oxidation at 60°C) N1->N3 Aqueous/Organic N4 DSC / TGA Analysis (Endotherm & Mass Loss) N2->N4 N5 HPLC-UV Analysis (Degradant Quantification) N3->N5 N6 Stability Profiling & Kinetic Modeling N4->N6 N5->N6

Self-validating experimental workflow for thermal and physicochemical stability assessment.

Conclusion

The (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride salt demonstrates robust solid-state thermal stability, making it highly suitable for standard solid oral dosage manufacturing (e.g., tableting, dry granulation) up to temperatures well below its 180 °C melting point. However, its susceptibility to oxidative and alkaline degradation in the solution state necessitates careful excipient selection—specifically avoiding alkaline pH modifiers and peroxide-containing excipients (such as certain grades of povidone or polyethylene glycol) during formulation development.

References

  • (1R,2R)-2-amino-1-phenylpropan-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com PharmaCompass
  • Norpseudoephedrine DrugFuture
  • NMIA M297: (+)-Cathine hydrochloride - CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS Australian Government Department of Industry, Science and Resources
  • Cathine | C9H13NO | CID 441457 - PubChem - NIH N
  • Hislop College, Nagpur. - Research Journal of Pharmacy and Technology Research Journal of Pharmacy and Technology
  • PHENYLPROPANOLAMINE HYDROCHLORIDE | 154-41-6 | Benchchem Benchchem
  • d-Norephedrine hydrochloride - Benchchem Benchchem

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for (1R,2R)-2-Amino-1-phenylpropan-1-ol Hydrochloride

Executive Summary This application note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride. Also known as (+)-norpseudoephedrine or cathine, this compound is an alpha- and beta-adrenergic receptor agonist with sympathomimetic activity[1]. Due to its high polarity and strong basicity, quantifying this analyte presents specific chromatographic challenges, primarily severe peak tailing caused by secondary interactions with the stationary phase. This guide provides a self-validating, robust protocol grounded in physicochemical causality to ensure high-fidelity analytical results.

Analyte Profiling & Mechanistic Challenges

Before selecting chromatographic parameters, it is critical to understand the physicochemical properties of the target analyte. (1R,2R)-2-Amino-1-phenylpropan-1-ol is a primary amine, making it highly basic.

Table 1: Physicochemical Properties
ParameterValue / Description
IUPAC Name (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride[1]
Common Synonyms (+)-Norpseudoephedrine HCl, Cathine HCl[1]
Molecular Weight 187.67 g/mol (Salt) / 151.21 g/mol (Free Base)
pKa ~9.4 (Primary Amine)[2]
LogP ~0.6 (Highly Hydrophilic)
UV Absorption Max ~210 nm (Strong π→π∗ transition), ~254 nm (Weak)

The Core Challenge: Basic compounds with a pKa around 9.4 exhibit severe peak tailing at neutral pH[2]. In reversed-phase HPLC, residual silanol groups (Si-OH) on the silica support become ionized (Si-O⁻) at pH values above 4.0. When the positively charged protonated amine (R-NH₃⁺) travels through the column, it undergoes strong electrostatic ion-exchange interactions with these ionized silanols. This secondary retention mechanism disrupts the ideal hydrophobic partitioning, resulting in asymmetrical, tailing peaks that compromise integration accuracy and limit of detection (LOD).

Mechanism cluster_0 Neutral pH (pH ~7.0) cluster_1 Acidic pH (pH ~3.0) N1 Ionized Silanols (Si-O⁻) N3 Strong Ion-Exchange Severe Peak Tailing N1->N3 Electrostatic Attraction N2 Protonated Amine (R-NH₃⁺) N2->N3 A1 Neutral Silanols (Si-OH) A3 Ideal Partitioning Symmetrical Peak A1->A3 No Secondary Interaction A2 Protonated Amine (R-NH₃⁺) A2->A3

Figure 1. Mechanism of pH-dependent silanol interactions affecting peak shape.

Method Development Strategy

To circumvent the challenges outlined above, the method development follows a strict logical sequence designed to suppress secondary interactions.

Workflow A 1. Target Analyte Profiling (pKa = 9.4, High Polarity) B 2. Stationary Phase Selection (Base-Deactivated C8/C18) A->B C 3. Mobile Phase Optimization (pH 3.0 Buffer / ACN) B->C D 4. Detector Optimization (UV @ 210 nm) C->D E 5. System Suitability & Validation (Self-Validating Constraints) D->E

Figure 2. Systematic HPLC method development workflow for basic polar amines.

Mobile Phase pH Optimization (The Causality of Peak Symmetry)

To eliminate the ion-exchange mechanism, the mobile phase pH must be lowered to ~3.0. At this acidic pH, the residual silanols are fully protonated and neutralized (Si-OH). Although the basic amine remains protonated, the lack of opposite charges on the stationary phase prevents electrostatic attraction. Lowering the pH to 3.0 has been empirically proven to improve the USP tailing factor for this class of compounds from >2.35 down to <1.40[2].

Stationary Phase Selection

A base-deactivated, double end-capped C8 or C18 column (e.g., Agilent ZORBAX Eclipse XDB-C8) is selected. End-capping provides steric protection by reacting residual silanols with short-chain silanes, offering a second layer of defense against peak tailing. A C8 phase is often preferred over C18 for highly polar analytes to prevent excessive retention times while maintaining adequate hydrophobic interaction.

Organic Modifier & Isocratic Ratio

Because (1R,2R)-2-Amino-1-phenylpropan-1-ol is highly hydrophilic (LogP ~0.6), a highly aqueous mobile phase is required to achieve a sufficient capacity factor ( k′ ). A ratio of 85% aqueous buffer to 15% Acetonitrile provides optimal retention. Acetonitrile is chosen over methanol due to its lower UV cutoff, which is critical for detection at 210 nm.

Experimental Protocols

Table 2: Optimized Chromatographic Conditions
ParameterSetting
Column Base-deactivated C8 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Sodium dihydrogen phosphate (NaH₂PO₄), pH 3.0
Mobile Phase B HPLC-Grade Acetonitrile
Elution Mode Isocratic: 85% A / 15% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 210 nm
Injection Volume 10 µL
Step-by-Step Methodology

Part A: Mobile Phase Preparation

  • Buffer Synthesis: Weigh exactly 3.00 g of Sodium dihydrogen phosphate (NaH₂PO₄) and dissolve it in 1000 mL of Milli-Q water to yield a 25 mM solution.

  • pH Adjustment: Adjust the pH of the buffer to 3.0 ± 0.05 using orthophosphoric acid (H₃PO₄) while monitoring with a calibrated pH meter. Causality Check: Precise pH control is critical. A drift above pH 4.0 will begin to ionize silanols, immediately compromising peak symmetry and system suitability.

  • Filtration: Filter the buffer through a 0.45 µm hydrophilic membrane (e.g., Nylon or PES) under vacuum to remove particulates.

  • Blending: Mix 850 mL of the filtered buffer with 150 mL of HPLC-grade Acetonitrile.

  • Degassing: Degas the final mixture using ultrasonication for 10 minutes to prevent bubble formation in the pump heads.

Part B: Standard and Sample Preparation

  • Stock Standard: Accurately weigh 10.0 mg of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Yields 1.0 mg/mL).

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (Yields 100 µg/mL).

  • Sample Extraction: Weigh a powdered sample equivalent to 10.0 mg of the active pharmaceutical ingredient (API). Transfer to a 100 mL volumetric flask. Add 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction from the excipient matrix. Dilute to volume with the mobile phase.

  • Sample Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter. Crucial Step: Discard the first 2 mL of filtrate to saturate any active binding sites on the filter membrane, preventing adsorption artifacts.

Method Validation & System Suitability (Self-Validating Constraints)

A protocol is only as reliable as its internal controls. This method incorporates System Suitability Testing (SST) as a self-validating mechanism. If the SST criteria are not met, the analytical run is automatically deemed invalid, prompting immediate troubleshooting (e.g., verifying mobile phase pH or checking for column voiding). Validation parameters are aligned with ICH Q2(R1) guidelines.

Table 3: System Suitability and Validation Criteria
Validation ParameterAcceptance CriteriaPurpose / Causality
Tailing Factor ( Tf​ ) ≤1.5 Ensures silanol interactions are successfully suppressed.
Theoretical Plates ( N ) ≥5000 Verifies column efficiency and proper mass transfer.
Injection Precision %RSD ≤2.0% (n=6)Confirms autosampler reproducibility and baseline stability.
Linearity R2≥0.999 Validates detector response proportionality across 50-150% of target concentration.
Accuracy (Recovery) 98.0% - 102.0%Ensures no matrix interference or API loss during extraction.

References

  • Title : (1R,2R)-2-amino-1-phenylpropan-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry Source : PharmaCompass URL :[Link]

  • Title : The Secrets of Good Peak Shape in HPLC Source : Agilent Technologies URL :[Link]

  • Title : ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL :[Link]

Sources

Application

Protocol for dissolving (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride in aqueous buffers

Application Note: Standardized Protocol for the Aqueous Dissolution of (1R,2R)-2-Amino-1-phenylpropan-1-ol Hydrochloride Introduction & Rationale (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, commonly known as D-nor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standardized Protocol for the Aqueous Dissolution of (1R,2R)-2-Amino-1-phenylpropan-1-ol Hydrochloride

Introduction & Rationale

(1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, commonly known as D-norpseudoephedrine or cathine hydrochloride, is a potent sympathomimetic amine that functions as an alpha- and beta-adrenergic receptor agonist[1]. In preclinical drug development, pharmacokinetic profiling, and in vitro pharmacology, maintaining the structural integrity and physiological compatibility of this compound during dissolution is paramount.

Unlike highly lipophilic compounds that require dimethyl sulfoxide (DMSO) or other organic solvents, this hydrochloride salt is highly hydrophilic[2]. However, dissolving hydrochloride salts of weak bases in unbuffered aqueous media invariably causes a significant drop in pH. In cell-based assays, this localized pH shock can induce cellular toxicity or alter receptor binding kinetics, leading to artifactual data. This application note outlines a self-validating protocol for dissolving the compound in physiological buffers while ensuring concentration accuracy, sterility, and long-term stability.

Physicochemical Properties

Before initiating the dissolution protocol, it is critical to understand the physicochemical parameters that dictate the compound's behavior in solution. These metrics inform solvent selection and analytical validation strategies.

PropertyValueClinical / Experimental Significance
Chemical Formula C₉H₁₃NO · HClHydrochloride salt form enhances stability and aqueous solubility[3].
Molecular Weight 187.67 g/mol Required for precise molarity calculations[4].
Aqueous Solubility ≥ 100 mg/mL at 20 °CHighly soluble; negates the need for organic co-solvents[5].
pKa (Amine) ~9.4Exists predominantly in the protonated (ionized) state at physiological pH (7.4)[6].
UV Absorbance (λmax) 256–257 nmContains a benzenemethanol chromophore, allowing for direct UV-Vis quantification[7].

Experimental Design & Causality

A robust protocol does not merely list steps; it is built on the causality of chemical interactions.

  • Buffer Selection: Phosphate-Buffered Saline (PBS) or HEPES (10–25 mM) is recommended. HEPES is preferred if the downstream assay involves calcium-sensitive signaling pathways, as phosphate ions can precipitate with calcium in complex culture media.

  • pH Dynamics: Because the compound is an HCl salt, its addition to a weakly buffered solution will release protons, lowering the pH. Verifying and adjusting the pH back to 7.4 ± 0.1 is a mandatory step to prevent localized acidosis in cell cultures.

  • Avoidance of Co-solvents: Given its high aqueous solubility (>100 mg/mL)[2], organic solvents like DMSO or ethanol are strictly unnecessary. Excluding them eliminates the risk of solvent-induced membrane permeability changes or toxicity in biological assays.

Workflow Visualization

ProtocolWorkflow Step1 1. Equilibration & Weighing (1R,2R)-2-Amino-1-phenylpropan-1-ol HCl Step2 2. Solvent Addition (PBS or HEPES Buffer, pH 7.4) Step1->Step2 Step3 3. Agitation (Vortex 30-60s for Complete Dissolution) Step2->Step3 Step4 4. pH Verification (Adjust to 7.4 ± 0.1 with 0.1N NaOH) Step3->Step4 Step5 5. Sterile Filtration (0.22 µm PES Filter) Step4->Step5 Step6 6. Analytical Validation (RP-HPLC or UV-Vis at 256 nm) Step5->Step6 Step7 7. Aliquoting & Storage (Store at -20°C, Protect from Light) Step6->Step7

Workflow for the dissolution and validation of (1R,2R)-2-Amino-1-phenylpropan-1-ol HCl.

Step-by-Step Dissolution Protocol

Materials Required:

  • (1R,2R)-2-Amino-1-phenylpropan-1-ol HCl powder (desiccated)

  • Aqueous Buffer (e.g., 1X PBS, pH 7.4)

  • 0.22 µm Polyethersulfone (PES) syringe filters (low protein/drug binding)

  • Calibrated pH meter and 0.1 N NaOH

Procedure (Example for a 10 mL stock at 10 mM):

  • Equilibration: Allow the lyophilized powder to reach room temperature within a desiccator before opening. The salt is hygroscopic, and ambient moisture condensation will artificially inflate the weighed mass, leading to sub-target concentrations.

  • Weighing: Accurately weigh 18.77 mg of the compound using an analytical microbalance.

  • Solvent Addition: Transfer the powder to a sterile 15 mL conical tube. Add 9.0 mL of the chosen aqueous buffer (90% of the final target volume).

  • Agitation: Vortex gently for 30–60 seconds. The powder will dissolve rapidly, yielding a clear, colorless solution. Sonication is generally not required due to the favorable dissolution kinetics of the salt.

  • pH Verification (Critical Step): Measure the pH of the solution. If the pH has dropped below 7.3, adjust dropwise with 0.1 N NaOH until the pH is restored to 7.4 ± 0.1.

  • Volume Adjustment: Add the remaining buffer to reach the exact final volume of 10.0 mL.

  • Sterile Filtration: Working inside a biosafety cabinet, pass the solution through a 0.22 µm PES syringe filter to ensure sterility for downstream cell culture applications.

Quality Control & Self-Validation System

A self-validating protocol requires empirical confirmation of the final concentration to rule out weighing errors or adsorption losses during filtration.

  • Rapid UV-Vis Spectroscopy: The compound exhibits a reliable UV absorbance maximum at 256 nm in aqueous media[4]. A quick spectrophotometric read against a buffer blank can confirm the presence and approximate concentration using a pre-established standard curve.

  • Rigorous RP-HPLC Validation: For GLP-compliant validation, utilize a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method[8].

    • Column: C18 (250 mm × 4.6 mm, 5 µm)[8].

    • Mobile Phase: Isocratic mixture of Methanol and 0.01 M Disodium hydrogen phosphate buffer (pH 7.0) at a 60:40 (v/v) ratio[8].

    • Flow Rate: 1.0 mL/min[8].

    • Detection: UV at 217 nm or 256 nm[8],[4].

Storage and Stability

  • Aliquoting: Divide the sterile stock solution into single-use aliquots (e.g., 100–500 µL) in amber microcentrifuge tubes to protect the benzenemethanol moiety from photo-degradation.

  • Temperature: Store aliquots at -20 °C[5].

  • Handling: Avoid repeated freeze-thaw cycles, which can lead to concentration gradients or micro-precipitation. Thaw aliquots at room temperature and vortex immediately before introduction into the assay medium.

Sources

Method

Application Note: (1R,2R)-2-Amino-1-phenylpropan-1-ol Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis

Target Audience: Researchers, synthetic scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Mechanistic Rationale & Stereochemical Design The ephedra alkaloid family, in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Mechanistic Rationale & Stereochemical Design

The ephedra alkaloid family, including norephedrine and norpseudoephedrine, has long served as a privileged class of chiral pool reagents[1]. While the N-methylated derivative, pseudoephedrine, is heavily utilized in Myers-type alkylations[2], its regulatory restrictions have driven the search for alternatives such as pseudoephenamine[3]. However, the primary amine of (1R,2R)-2-amino-1-phenylpropan-1-ol ((-)-norpseudoephedrine) offers a distinct strategic advantage: it can be seamlessly converted into an Evans-type oxazolidinone[4], providing a highly crystalline, easily recoverable auxiliary that circumvents the need for N-alkylation.

We utilize the hydrochloride salt of the (1R,2R) diastereomer because it is air-stable, non-hygroscopic, and prevents premature oxidation of the amino alcohol.

Causality in Stereocontrol: The threo stereochemistry of the (1R,2R) starting material translates to a trans-disubstituted (4R,5R)-oxazolidinone upon cyclization. In this conformation, the C4-methyl and C5-phenyl groups are positioned on opposite faces of the heterocyclic ring. During enolization (e.g., forming a boron or lithium Z-enolate), the C4-(R)-methyl group sterically shields the Re-face of the enolate. This forces the incoming electrophile to approach exclusively from the less hindered Si-face. Concurrently, the trans-C5-phenyl group enhances the overall rigidity of the auxiliary and aids in the crystallization of the resulting diastereomeric adducts, frequently allowing purification without column chromatography[5].

Visualization of Auxiliary Workflow and Mechanism

Workflow A (1R,2R)-Amino Alcohol HCl Salt B Free Base Generation A->B C (4R,5R)-Oxazolidinone Auxiliary B->C D N-Acylation (Attachment) C->D E Stereoselective Alkylation/Aldol D->E F Non-Destructive Cleavage E->F F->C Auxiliary Recovery G Enantiopure Product F->G

Workflow of (1R,2R)-norpseudoephedrine auxiliary from attachment to non-destructive cleavage.

Mechanism cluster_TS Transition State (Chelation Control) Enolate N-Acyl (4R,5R)-Oxazolidinone Z-Enolate Formation TS_Core Metal Cation Chelation Locks Z-Enolate Geometry Enolate->TS_Core Face_Block C4-(R)-Methyl Group Sterically Shields Re-Face TS_Core->Face_Block Approach Electrophile Approach Exclusively from Si-Face Face_Block->Approach Product Stereodefined Adduct (>98% de) Approach->Product

Chelation-controlled transition state model dictating Si-face electrophilic attack.

Quantitative Stereochemical Data

The following table summarizes the expected quantitative outcomes when utilizing the (4R,5R)-oxazolidinone derived from (1R,2R)-2-Amino-1-phenylpropan-1-ol across standard asymmetric transformations.

Table 1: Stereochemical Outcomes of (4R,5R)-Oxazolidinone-Mediated Reactions

SubstrateElectrophileReaction TypeYield (%)Diastereomeric Excess (de %)Auxiliary Recovery (%)
N-PropionylBenzyl BromideAsymmetric Alkylation88>9895
N-PropionylAllyl BromideAsymmetric Alkylation859792
N-AcetylIsobutyraldehydeSyn-Aldol Addition829690
N-AcetylBenzaldehydeSyn-Aldol Addition84>9894

Experimental Protocols

Protocol A: Synthesis of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol converts the stable HCl salt into the active chiral auxiliary.

  • Free-Base Generation: Suspend (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride (10.0 g, 53.3 mmol) in CH₂Cl₂ (100 mL). Add 1 M aqueous NaOH (60 mL) and stir vigorously for 30 minutes at room temperature.

  • Extraction: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 × 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amino alcohol as a white solid.

  • Cyclization: Dissolve the free base in diethyl carbonate (50 mL). Add anhydrous K₂CO₃ (0.7 g, 5.0 mmol).

  • Distillation: Equip the flask with a short-path distillation head. Heat the mixture to 110 °C to distill off the ethanol by-product, driving the equilibrium toward the oxazolidinone.

  • Purification: Once ethanol distillation ceases (approx. 2 hours), cool the mixture, dilute with EtOAc, and wash with water. Concentrate the organic layer and recrystallize the crude product from EtOAc/Hexanes.

Self-Validating System: The complete conversion of the primary amine is visually confirmed by a negative ninhydrin stain on TLC. Furthermore, the formation of the oxazolidinone ring is validated by a characteristic IR carbonyl stretch at ~1750 cm⁻¹.

Protocol B: Asymmetric Alkylation of N-Acyl Oxazolidinone
  • N-Acylation: Dissolve the (4R,5R)-oxazolidinone (5.0 mmol) in anhydrous THF (20 mL) under N₂. Cool to -78 °C. Add n-BuLi (5.2 mmol, 2.5 M in hexanes) dropwise. Stir for 15 min, then add propionyl chloride (5.5 mmol). Warm to 0 °C over 1 hour, quench with saturated NH₄Cl, and extract with EtOAc.

  • Enolization: Dissolve the N-propionyl oxazolidinone (3.0 mmol) in anhydrous THF (15 mL) and cool to -78 °C. Add NaHMDS (3.3 mmol, 1.0 M in THF) dropwise. Stir for 30 minutes to ensure complete Z-enolate formation.

  • Alkylation: Add benzyl bromide (9.0 mmol) dropwise. Stir at -78 °C for 2 hours, then slowly warm to -20 °C.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl and extract with CH₂Cl₂.

Self-Validating System: The diastereomeric ratio (dr) of the alkylation product can be directly assessed via ¹H NMR of the crude mixture. The distinct chemical shift of the newly formed α-methine proton allows for immediate integration and validation of the >98% de stereochemical outcome prior to any purification.

Protocol C: Non-Destructive Cleavage (Recovery of Auxiliary)
  • Hydrolysis: Dissolve the alkylated adduct (2.0 mmol) in a 3:1 mixture of THF/H₂O (16 mL). Cool to 0 °C.

  • Peroxide Addition: Add 30% aqueous H₂O₂ (8.0 mmol) followed by LiOH·H₂O (4.0 mmol). Stir at 0 °C for 1 hour.

  • Quench & Recovery: Quench the excess peroxide with 1.5 N aqueous Na₂SO₃. Remove the THF under reduced pressure. Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL) to quantitatively recover the (4R,5R)-oxazolidinone auxiliary.

  • Product Isolation: Acidify the remaining aqueous layer to pH 2 with 1 N HCl and extract with EtOAc to isolate the enantiopure carboxylic acid.

Self-Validating System: The cleavage is validated by the quantitative recovery of the chiral auxiliary. A recovery yield of >90% with an unchanged optical rotation confirms that the auxiliary did not undergo epimerization or degradation during the reaction sequence.

References

  • Title: Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation Source: Current Organic Chemistry (Ingenta Connect) URL: [Link]

  • Title: Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis Source: Journal of the American Chemical Society (NIH PMC) URL: [Link]

  • Title: Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Acyclic stereoselection. 48. Reversal of stereochemistry in the aldol reactions of a chiral boron enolate Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application

Mass spectrometry parameters for detecting (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride

Application Note: Advanced LC-MS/MS Methodologies for the Detection and Quantitation of (1R,2R)-2-Amino-1-phenylpropan-1-ol Hydrochloride Executive Summary This application note details a robust, highly sensitive Liquid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced LC-MS/MS Methodologies for the Detection and Quantitation of (1R,2R)-2-Amino-1-phenylpropan-1-ol Hydrochloride

Executive Summary

This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, commonly known as cathine or d-norpseudoephedrine. Designed for forensic, clinical, and sports anti-doping laboratories, this protocol utilizes a Pentafluorophenyl (PFP) stationary phase to resolve critical diastereomers and employs a mixed-mode strong cation exchange (MCX) solid-phase extraction (SPE) to ensure a self-validating, matrix-agnostic workflow.

Introduction & Chemical Rationale

Cathine is a psychoactive phenethylamine alkaloid found naturally in the Catha edulis (khat) plant and is a heavily monitored precursor and World Anti-Doping Agency (WADA) prohibited stimulant.

Analytical Causality: Cathine is a highly polar, low-molecular-weight basic amine. Traditional reversed-phase C18 columns often fail to provide adequate retention or baseline resolution between cathine and its diastereomer, norephedrine ((1R,2S)-configuration)[1]. To overcome this, our protocol mandates a Pentafluorophenyl (PFP) column. The PFP phase introduces orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding—which are essential for discriminating the subtle stereochemical differences of ephedra-type alkaloids[2].

Table 1: Physicochemical Properties
ParameterDetail
IUPAC Name (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride
Common Names Cathine HCl, (+)-Norpseudoephedrine HCl
Molecular Formula C9​H13​NO⋅HCl
Monoisotopic Mass (Free Base) 151.0997 Da
Precursor Ion [M+H]+ 152.1 m/z
pKa ~9.9 (Basic amine)

Mechanistic Fragmentation Pathway (MS/MS)

For definitive quantitation, Electrospray Ionization in positive mode (ESI+) is utilized. The precursor ion is the protonated molecule [M+H]+ at m/z 152.1[3],[4].

Causality of Fragmentation:

  • Quantifier Ion (m/z 134.1): The hydroxyl group on the β -carbon facilitates a thermodynamically favorable neutral loss of water (-18 Da) during low-energy collision-induced dissociation (CID). This forms a highly stable benzylic carbocation[3],[5].

  • Qualifier Ions (m/z 117.1 & 115.1): At higher collision energies, the m/z 134.1 intermediate undergoes a subsequent neutral loss of ammonia (-17 Da) to yield m/z 117.1, or further dehydrogenation (-H2) to yield m/z 115.1[3],[4].

Cathine_Fragmentation M [M+H]+ m/z 152.1 F1 [M+H - H2O]+ m/z 134.1 M->F1 -H2O (18 Da) CE: 10-15 eV F2 [M+H - H2O - NH3]+ m/z 117.1 F1->F2 -NH3 (17 Da) CE: 20-25 eV F3 [C9H7]+ m/z 115.1 F1->F3 -H2 (2 Da) CE: 25-30 eV

Fig 1. Collision-induced dissociation (CID) pathway of protonated cathine.

Experimental Design & Protocols

Self-Validating Sample Preparation (Mixed-Mode SPE)

Biological matrices (urine, plasma) contain endogenous salts and phospholipids that cause severe ion suppression in ESI. We employ a Mixed-Mode Strong Cation Exchange (MCX) SPE. Why MCX? Because cathine is positively charged at physiological and acidic pH, it binds strongly to the sulfonic acid groups of the MCX sorbent. This allows for aggressive washing with 100% organic solvents to remove neutral and acidic interferences without analyte breakthrough, creating a self-validating cleanup step[2].

SPE_Workflow S1 1. Sample Prep Acidify with 0.1% FA S2 2. SPE Load Mixed-Mode Cation Exchange S1->S2 S3 3. Wash 2% FA then 100% MeOH S2->S3 S4 4. Elute 5% NH4OH in MeOH S3->S4 S5 5. Reconstitute Initial Mobile Phase S4->S5 S6 6. LC-MS/MS PFP Column, ESI+ S5->S6

Fig 2. Self-validating mixed-mode SPE workflow for cathine extraction.

Step-by-Step SPE Protocol
  • Sample Pretreatment: Aliquot 500 µL of biological sample. Add 20 µL of internal standard (e.g., Cathine-d3, 1 µg/mL). Add 500 µL of 2% Formic Acid in water to disrupt protein binding and ensure complete ionization of the amine.

  • Sorbent Conditioning: Condition MCX cartridges (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL 2% Formic Acid.

  • Loading: Load the pretreated sample at a flow rate of 1 mL/min.

  • Interference Wash: Wash with 1 mL of 2% Formic Acid (removes aqueous interferences), followed by 1 mL of 100% Methanol (removes hydrophobic/neutral interferences)[2].

  • Elution: Elute analytes with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, releasing it from the cation-exchange sites.

  • Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

LC-MS/MS Analytical Conditions

Table 2: LC Gradient Parameters
ParameterSetting
Analytical Column PFP Phase (e.g., 100 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 0-1 min: 5% B 1-4 min: 5% 40% B 4-4.5 min: 40% 90% B 4.5-5.5 min: 90% B 5.5-8 min: 5% B (Re-equilibration)
Table 3: Mass Spectrometry (ESI+) Parameters
ParameterValue
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 4.5 kV
Source Temperature 400 °C
Desolvation Temperature 250 °C
Desolvation Gas Flow 15 L/min
Collision Gas Argon
Table 4: MRM Transitions for Cathine
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Cathine 152.1134.15015Quantifier[3]
Cathine 152.1117.15025Qualifier 1[4]
Cathine 152.1115.15025Qualifier 2[3]

Data Analysis & Trustworthiness

To ensure a self-validating system, the following criteria must be strictly monitored:

  • Ion Ratios: The relative abundance of the qualifier transitions (152.1 117.1 and 152.1 115.1) must remain within ± 20% of the reference standard to confirm analyte identity[3].

  • Chromatographic Resolution: The PFP column must demonstrate a resolution factor ( Rs​ ) > 1.5 between cathine and norephedrine to prevent false positives[1],[2].

  • Matrix Effect Monitoring: Post-extraction spike recovery should be evaluated using the internal standard to ensure matrix suppression is <15%.

References

  • Measurement of Drugs of Abuse by Liquid Chromatography Tandem Mass Spectrometry using Fully Automated Sample Preparation. Chromatography Today.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiGG_FSrNuXRZOoCripAZJpEaa7k3R5Q-K6Dmky3qPp2P89kcv9y5xI2hQbgReQeZIaTdKw_pwfGqjW2UqlC1KbzTHnzIEpGf__iZNbpZBsfBE4K9F2C_Nfcu8igDJLuP8kCpxCpWbT0REJ2zTpU77NKIwp3k_P3RI5vH_NzlSCjALvwE-nQa4nobcqnSr6Or1pEc4LEkg3PGXSKPI24LNgMuN6bQ4bKP478EwXcH_lRXYcuc2I8ZToZEhUQh7Vm0_EvWzBSpY1rHUR3Ib-YFJ9xG41_VjUHTkD3d5vl-88q6-z5xU-ZcOv-7cKTABu_xYn98MbCaJ2MJyL1Osaf-ap6dwlbehg-u9wKUfICHwL42y]
  • Determination of Ephedrine Alkaloids in Dietary Supplement Standard Reference Materials. Analytical Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7jzCVTg_fboHyc3a6ScEU2xsez-CxNMVGRZPpcKBMLmK4GFaxZI7B-Jy-Zrm7Cs1QD2W1c2u63P5fhdMriBr8Kv-Vr2Bkv_am5Hq8zeJz6VDBhG1NlOFisscndunOjy4fYvQP_g==]
  • Development and validation of a liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry method for simultaneous analysis of ten amphetamine-, methamphetamine- and 3,4-methylenedioxymethamphetamine-related (MDMA) analytes in human meconium. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9jy2Jhtnt5wBkJGXJUnn2jQUBsDG5X7FYv6dNqKeQFWdpedye287tz77C3mYZkEHeVmj0St2-btLhYHkvETP2A3RmXjEM8ikFPMz2OuooVsSbu1TIjCGARXampEEi97cxVnM4q_XXkOnUzmY=]
  • Sensitive Dilute-and-Shoot Approach for the Simultaneous Screening of 71 Stimulants and 7 Metabolites in Human Urine by LC–MS-MS with Dynamic MRM. Oxford Academic.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFavbis3Ob4RJOxBpHWmudePMEM9UY7v0lTMZJii2b1FHNYqEj7XSZJeg99qwKcxiZ2gJN2oNeim2E7agWJ-UwRy9GrDvCj7nbM80SchWgZF44k2Qdy9AJ-dN9HJJMiY14H479Dqvob07tU2qpvHzP3dOykVp4=]
  • Determination of Ephedra Alkaloids & Synephrine in Dietary Supplements via Strong Cation-Exchange SPE and LC-MS/MS Detection. United Chemical Technologies (UCT).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpt-7as6Wl9zv44ybCMhZb6VbC19h0FNVM_AsICD_BirS5W2aoT78LHmRZEzIBCWWz0zGf3EMZxnSjjwBZZQxAiYs7RZMa8OB-mXfnmGO4t_z5NRxguLnqlTwJpScPZQtlSZomfEweZLHLZVQoZhy1j-jNoPCQHMgPAOnqoNVt3NhIXnrfFYYq2pWlgyIIDdn3Se8z4i7klgM8kQIJ8TsQkmhw1L6Ispn96edEdCc3_cR8iAySGz25p1BDo6HSsflP]

Sources

Method

Application Notes &amp; Protocols: Murine In Vivo Dosing of (1R,2R)-2-Amino-1-phenylpropan-1-ol Hydrochloride

Introduction: Understanding (1R,2R)-2-Amino-1-phenylpropan-1-ol Hydrochloride (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, a specific stereoisomer of phenylpropanolamine (PPA), is a sympathomimetic amine. It primar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding (1R,2R)-2-Amino-1-phenylpropan-1-ol Hydrochloride

(1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, a specific stereoisomer of phenylpropanolamine (PPA), is a sympathomimetic amine. It primarily functions as an α- and β-adrenergic receptor agonist, leading to the release of norepinephrine and dopamine in the central and peripheral nervous systems. Its hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for in vivo experimental preparations.

Historically, PPA was used in human medicine as a nasal decongestant and anorectic agent. However, due to concerns about an increased risk of hemorrhagic stroke, its use has been significantly restricted. In preclinical research, particularly in murine models, it serves as a valuable pharmacological tool to investigate the roles of adrenergic and dopaminergic systems in various physiological and pathological processes, including appetite regulation, cardiovascular function, and neurological disorders.

This document provides a comprehensive guide for researchers on the formulation, administration, and appropriate dosing of (1R,2R)-2-Amino-1-phenylpropan-1-ol HCl in mice, grounded in established scientific literature and best practices for preclinical studies.

Pre-clinical Formulation and Vehicle Selection

The success of any in vivo study hinges on the appropriate formulation of the test compound. As a hydrochloride salt, (1R,2R)-2-Amino-1-phenylpropan-1-ol HCl is readily soluble in aqueous vehicles.

2.1 Recommended Vehicle: The standard and most recommended vehicle for this compound is sterile 0.9% Sodium Chloride solution (Normal Saline) . Its isotonicity minimizes irritation and physiological disruption at the site of administration.

2.2 Formulation Protocol:

  • Determine Required Concentration: Calculate the required stock concentration based on the highest intended dose (in mg/kg) and a standard dosing volume (e.g., 10 mL/kg for intraperitoneal injection).

    • Example: For a 25 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume:

      • Dose per mouse = 25 mg/kg * 0.025 kg = 0.625 mg

      • Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL

      • Required Concentration = 0.625 mg / 0.25 mL = 2.5 mg/mL

  • Weighing: Accurately weigh the required amount of (1R,2R)-2-Amino-1-phenylpropan-1-ol HCl powder using a calibrated analytical balance.

  • Dissolution: Add the powder to the appropriate volume of sterile 0.9% saline.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility, particularly for parenteral routes of administration.

  • Storage: Store the prepared solution at 4°C for short-term use (up to one week). For longer-term storage, aliquoting and freezing at -20°C is recommended, though stability should be verified.

Dosing Protocols and Administration Routes in Murine Models

The choice of dose and administration route is critically dependent on the research question, desired onset of action, and target physiological system. Phenylpropanolamine has been investigated in mice primarily for its effects on feeding behavior and locomotor activity.

3.1 Key Experimental Parameters from Literature

The following table summarizes dosing parameters derived from studies utilizing phenylpropanolamine in mice.

ParameterDetailsRationale & ConsiderationsSource(s)
Species/Strain C57BL/6J MiceA common and well-characterized background strain. Genetic background can influence metabolic and behavioral responses.
Dose Range 10 - 40 mg/kgDoses in this range have been shown to reliably suppress food intake without inducing significant overt toxicity.
Administration Route Intraperitoneal (IP)IP injection provides rapid systemic absorption, bypassing first-pass metabolism, which ensures high bioavailability for acute studies.
Vehicle 0.9% SalineIsotonic, sterile saline is the standard vehicle for parenteral administration of water-soluble compounds.
Dosing Volume 10 mL/kgStandard volume for IP injections in mice to avoid excessive peritoneal pressure and discomfort.
Timing 30 minutes pre-testThis timing allows for sufficient absorption and distribution of the compound to elicit a central nervous system response before the behavioral assay begins.

3.2 Experimental Workflow: Dose-Response Study

For any new experimental paradigm, a dose-response study is essential to determine the optimal dose. The following workflow outlines this critical first step.

DoseResponseWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Acclimatize Mice (≥ 7 days) C Randomize Mice into Groups (Vehicle, 10, 20, 40 mg/kg) A->C B Prepare PPA Stock Solutions (e.g., 1, 2, 4 mg/mL in Saline) D Administer PPA or Vehicle (IP) (Time 0) B->D C->D Assign treatments E Wait for Absorption (30 min) D->E Post-injection F Initiate Behavioral Assay (e.g., Feeding, Locomotion) E->F G Record & Quantify Data (Food Intake (g), Beam Breaks, etc.) F->G H Statistical Analysis (e.g., ANOVA) G->H I Determine Optimal Dose (Effective dose with minimal side effects) H->I

Caption: Workflow for a dose-response study of PPA in mice.

3.3 Step-by-Step Protocol: Investigating Anorectic Effects

This protocol is adapted from methodologies used to study the effects of PPA on food intake.

  • Animal Preparation:

    • House male C57BL/6J mice individually for at least one week before the experiment to acclimatize them to the housing conditions.

    • Provide ad libitum access to standard chow and water.

    • To increase motivation for feeding during the test, mice are typically food-deprived for a period, such as 18-24 hours, prior to the experiment, with continued free access to water.

  • Drug Administration:

    • Prepare solutions of (1R,2R)-2-Amino-1-phenylpropan-1-ol HCl at 1.0, 2.0, and 4.0 mg/mL in sterile 0.9% saline, corresponding to doses of 10, 20, and 40 mg/kg with a 10 mL/kg injection volume. Prepare a vehicle-only control (0.9% saline).

    • Weigh each mouse immediately before injection to calculate the precise volume.

    • Administer the assigned treatment (vehicle or PPA dose) via intraperitoneal (IP) injection.

  • Behavioral Assay (Feeding):

    • Thirty minutes after the injection, place a pre-weighed amount of standard chow in the cage.

    • Monitor the mice and measure the amount of food consumed at specific time points (e.g., 1, 2, and 4 hours post-food presentation).

    • Calculate food intake by subtracting the final weight of the chow (plus any spillage) from the initial weight.

  • Data Analysis:

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the food intake in PPA-treated groups to the vehicle-control group.

    • A significant reduction in food intake compared to the control group indicates an anorectic effect.

Mechanism of Action: Adrenergic and Dopaminergic Pathways

The anorectic and locomotor effects of phenylpropanolamine are primarily mediated by its action on central catecholaminergic systems. PPA acts as an indirect sympathomimetic, triggering the release of norepinephrine (NE) and, to a lesser extent, dopamine (DA) from presynaptic terminals.

MechanismOfAction cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron PPA (1R,2R)-2-Amino-1- phenylpropan-1-ol HCl (PPA) Vesicles Synaptic Vesicles (containing NE, DA) PPA->Vesicles Promotes release Transporters VMAT2 / Reuptake Transporters (NET, DAT) PPA->Transporters Reverses/Inhibits Synapse Synaptic Cleft (Increased NE, DA) Vesicles->Synapse Exocytosis Transporters->Synapse Efflux Receptors Postsynaptic α/β-Adrenergic & Dopamine Receptors Synapse->Receptors Binds to Effect Physiological Effect (↓ Appetite, ↑ Locomotion) Receptors->Effect Activates signaling

Caption: Simplified mechanism of PPA in the central nervous system.

This increased synaptic concentration of NE and DA activates postsynaptic α- and β-adrenergic receptors as well as dopamine receptors in key brain regions like the hypothalamus and nucleus accumbens, leading to a suppression of appetite and an increase in locomotor activity.

Trustworthiness and Self-Validation

To ensure the validity and reproducibility of your findings, incorporate the following checks and balances into your experimental design:

  • Blinding: The experimenter administering the substance and scoring the behavior should be blind to the treatment conditions to prevent unconscious bias.

  • Positive Control: Depending on the assay, including a well-characterized compound with a known effect (e.g., amphetamine for locomotor activity) can validate the experimental setup.

  • Dose-Response Curve: Always perform a dose-response analysis rather than testing a single dose. This confirms that the observed effect is dependent on the concentration of the drug.

  • Side Effect Monitoring: Observe mice for any adverse effects, such as excessive stereotypy, piloerection, or signs of distress. These should be noted and can help determine the maximum tolerated dose (MTD).

By adhering to these principles, researchers can generate robust and reliable data on the in vivo effects of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride in murine models.

References

  • Wellman, P. J., & Miller, D. K. (2008). A behavioral and pharmacological analysis of the effects of phenylpropanolamine on feeding and locomotor activity in adult rats. Pharmacology Biochemistry and Behavior, 90(1), 115-121. [Link]

Application

Application Note: NMR Spectroscopy Sample Preparation for (1R,2R)-2-Amino-1-phenylpropan-1-ol Hydrochloride

Target Audience: Analytical Chemists, Forensic Researchers, and Pharmaceutical Scientists Compound Synonyms: (+)-Norpseudoephedrine hydrochloride, Cathine hydrochloride Introduction & Physicochemical Profiling (1R,2R)-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Researchers, and Pharmaceutical Scientists Compound Synonyms: (+)-Norpseudoephedrine hydrochloride, Cathine hydrochloride

Introduction & Physicochemical Profiling

(1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride is a psychoactive phenylpropylamino alkaloid and a diastereomer of norephedrine. In forensic and pharmaceutical contexts, precise structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for differentiating it from its stereoisomers (such as ephedrine and pseudoephedrine) .

The preparation of this compound for NMR requires a deep understanding of its physicochemical state. As a hydrochloride salt, the molecule possesses a highly polar ionic lattice. This drastically alters its solvation dynamics compared to its free-base counterpart. While the free base readily dissolves in non-polar organic solvents like Chloroform-d (CDCl₃), the HCl salt requires polar protic solvents to disrupt the ionic bonds and achieve a homogeneous, isotropic solution necessary for high-resolution NMR.

Solvent Selection: Causality and Chemical Exchange

The choice of deuterated solvent directly dictates the quality of the resulting spectra and the visibility of exchangeable protons.

  • Deuterated Methanol (CD₃OD): This is the primary recommended solvent for standard 1D and 2D characterization . CD₃OD provides excellent solvation of the HCl salt, yielding sharp resonance lines. Causality: The -OH and -NH₃⁺ protons will undergo rapid chemical exchange with the deuterium in the solvent. Consequently, these protons will not appear as distinct peaks but will instead merge into the residual solvent HOD/MeOH peak (typically around δ 4.87 ppm). This simplifies the aliphatic region, allowing for unambiguous integration of the carbon skeleton protons.

  • Deuterium Oxide (D₂O): Recommended when modeling physiological aqueous states or conducting metabolic stability assays . Causality: The inherent acidity of the hydrochloride salt will naturally lower the pH of the D₂O solution. Because the chemical shift of the amine-adjacent methine proton (H-2) is highly sensitive to pH variations (due to changes in the protonation equilibrium), samples in D₂O may exhibit slight chemical shift drifting if the concentration varies between batches.

Note: CDCl₃ is strongly discouraged for the HCl salt due to poor solubility, which leads to low signal-to-noise (S/N) ratios and artificially broad peaks caused by incomplete solvation.

Experimental Workflow & Methodology

The following self-validating protocol ensures optimal magnetic homogeneity and maximizes the signal-to-noise ratio while preventing line broadening.

NMR_Workflow Start (1R,2R)-2-Amino-1-phenylpropan-1-ol HCl (Solid Sample) Solvent Solvent Selection Start->Solvent CD3OD CD3OD (Optimal for 1D/2D) Solvent->CD3OD Standard D2O D2O (Aqueous modeling) Solvent->D2O Bio-assay Weigh Weigh 5-15 mg (Analytical Balance) CD3OD->Weigh D2O->Weigh Dissolve Dissolve in 0.6 mL Solvent + Vortex Weigh->Dissolve Filter Filter (0.22 µm PTFE) Remove Paramagnetic Traces Dissolve->Filter Tube Transfer to 5 mm NMR Tube Filter->Tube Acquire Acquire NMR Spectra (1H, 13C, HSQC, HMBC) Tube->Acquire

Caption: Workflow for the preparation of (1R,2R)-2-Amino-1-phenylpropan-1-ol HCl NMR samples.

Step-by-Step Sample Preparation Protocol

Step 1: Precision Weighing

  • Action: Weigh 5.0 to 15.0 mg of the crystalline powder into a clean 1.5 mL microcentrifuge tube.

  • Causality: This mass range provides an optimal S/N ratio for ¹³C acquisition within a reasonable timeframe (e.g., 512 scans) without increasing the solution's viscosity. High viscosity restricts molecular tumbling, drastically shortening the transverse relaxation time (T₂) and causing unwanted line broadening.

Step 2: Solvation

  • Action: Add exactly 0.6 mL of the chosen deuterated solvent (CD₃OD or D₂O) containing 0.03% v/v TMS (Tetramethylsilane) or TSP (for aqueous samples) as an internal reference. Vortex for 30 seconds until visually clear.

  • Causality: A volume of 0.6 mL ensures the liquid column height in a standard 5 mm NMR tube is approximately 4-5 cm. This is critical because the sample must extend well beyond the upper and lower limits of the RF coil in the NMR probe to prevent magnetic susceptibility distortions at the liquid-air interface.

Step 3: Particulate Filtration (Critical)

  • Action: Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE syringe filter directly into the NMR tube.

  • Causality: Even if the solution appears clear, microscopic dust or trace metal shavings from spatulas act as paramagnetic centers. Paramagnetic impurities cause localized magnetic field gradients, which drastically reduce both T₁ and T₂ relaxation times, destroying resolution and making it impossible to achieve line widths < 1 Hz during shimming.

Step 4: Degassing (Optional but Recommended)

  • Action: Sonicate the filled NMR tube for 1 minute.

  • Causality: Removes dissolved oxygen (a paramagnetic diradical) which can interfere with precise T₁ relaxation measurements and NOESY/ROESY 2D experiments.

Expected Spectral Data

To validate the success of the sample preparation, compare the acquired spectra against the established reference shifts. The data below summarizes the expected ¹H and ¹³C chemical shifts for the hydrochloride salt in both recommended solvents , .

Table 1: Comparative NMR Chemical Shifts (δ, ppm)
NucleusSolventChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Assignment
¹H CD₃OD7.41–7.47, 7.37m, 5HAr-H (Aromatic ring)
¹H CD₃OD4.55d, 1H, J = 8.5 HzH-1 (CH-OH)
¹H CD₃OD3.41m, 1HH-2 (CH-NH₃⁺)
¹H CD₃OD1.14d, 3H, J = 6.5 HzH-3 (CH₃)
¹³C CD₃OD142.1, 129.8, 129.6, 128.0s, d, d, dAr-C (Aromatic carbons)
¹³C CD₃OD76.4dC-1 (CH-OH)
¹³C CD₃OD54.6dC-2 (CH-NH₃⁺)
¹³C CD₃OD15.6qC-3 (CH₃)
¹H D₂O7.23m, 5HAr-H (Aromatic ring)
¹H D₂O4.46d, 1HH-1 (CH-OH)
¹H D₂O3.40m, 1HH-2 (CH-NH₃⁺)
¹H D₂O0.96d, 3HH-3 (CH₃)
¹³C D₂O128.9, 128.8, 128.7, 126.7s, d, d, dAr-C (Aromatic carbons)
¹³C D₂O74.7dC-1 (CH-OH)
¹³C D₂O51.8dC-2 (CH-NH₃⁺)
¹³C D₂O14.5qC-3 (CH₃)

Note: The upfield shift observed in D₂O compared to CD₃OD is a direct result of the differing dielectric constants and the specific solvation shell formed by water molecules around the ionic centers of the molecule.

References

  • PubChem. "(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride". National Center for Biotechnology Information. URL:[Link]

  • National Measurement Institute Australia (NMIA). "NMIA M297: (+)-Cathine hydrochloride - CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS". Australian Government Department of Industry, Science and Resources. URL:[Link]

  • Atlabachew, M., et al. "Evaluation of the Effect of Various Drying Techniques on the Composition of the Psychoactive Phenylpropylamino Alkaloids of Khat". Semantic Scholar. URL: [Link]

Method

High-Content Cell Culture Assay Guidelines for (1R,2R)-2-Amino-1-phenylpropan-1-ol Hydrochloride Toxicity

Introduction & Scientific Rationale (1R,2R)-2-Amino-1-phenylpropan-1-ol, commonly known as Cathine or D-Norpseudoephedrine , is a naturally occurring sympathomimetic amine found in Catha edulis (khat) and Ephedra species...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(1R,2R)-2-Amino-1-phenylpropan-1-ol, commonly known as Cathine or D-Norpseudoephedrine , is a naturally occurring sympathomimetic amine found in Catha edulis (khat) and Ephedra species[1]. As an amphetamine-type stimulant (ATS), its primary mechanism of action involves the induction of norepinephrine and dopamine release. While its clinical and recreational pharmacology is well-documented, the cellular toxicity of Cathine hydrochloride at elevated concentrations is a critical parameter for drug safety and forensic toxicology.

In vitro studies on amphetamine derivatives and khat alkaloids demonstrate that toxicity is rarely a simple case of receptor overstimulation. Instead, it is driven by a cascade of intracellular oxidative stress, mitochondrial uncoupling, and caspase-dependent apoptosis[2],[1]. Furthermore, Cathine exhibits specific metabolic inhibitory effects, significantly impacting cytochrome P450 enzymes such as CYP2A6 and CYP3A4[3].

This application note provides a comprehensive, self-validating framework for assessing the in vitro toxicity of Cathine hydrochloride. By employing orthogonal assay systems, researchers can distinguish between transient metabolic inhibition and irreversible apoptotic cell death.

ToxicityPathway Cathine (1R,2R)-2-Amino-1-phenylpropan-1-ol (Cathine HCl) Uptake Cellular Uptake (DAT / Diffusion) Cathine->Uptake OxStress Intracellular ROS/RNS Accumulation Uptake->OxStress Glutathione Depletion Mito Mitochondrial Dysfunction (Δψm Dissipation) OxStress->Mito Oxidative Damage Apoptosome Cytochrome c Release & Apoptosome Formation Mito->Apoptosome Membrane Permeabilization Death Apoptosis (Caspase 3/8/9 Activation) Apoptosome->Death Execution Pathway

Fig 1. Mechanistic pathway of Cathine-induced cytotoxicity and apoptosis in neuronal cell models.

Cell Model Selection & Causality

To capture the dual neurotoxic and hepatotoxic potential of Cathine, a two-model system is highly recommended.

Dopaminergic Neuronal Model: SH-SY5Y

The "Why": SH-SY5Y is a human neuroblastoma cell line widely used for neurotoxicity screening. However, undifferentiated SH-SY5Y cells continuously divide and lack mature neuronal markers. To accurately model human neuronal response to ATS compounds, cells must be differentiated using Retinoic Acid (RA) and 12-O-tetradecanoylphorbol-13-acetate (TPA)[2]. Differentiated cells express mature dopamine transporters (DAT) and exhibit significantly higher sensitivity to amphetamine-induced oxidative stress and mitochondrial impairment[2],[4].

Hepatic Metabolism Model: HepG2

The "Why": Because Cathine has been identified as a non-competitive or mixed-mode inhibitor of CYP2A6 and CYP3A4[3], HepG2 cells serve as a secondary model to assess hepatotoxicity and drug-drug interaction (DDI) potential.

Experimental Workflow

Workflow cluster_assays Multiparametric Assay Panel Prep Prepare Cell Lines SH-SY5Y (Neuronal) & HepG2 (Hepatic) Diff SH-SY5Y Differentiation (RA + TPA for 5-7 days) Prep->Diff Expose Cathine HCl Exposure (0.1 mM - 20 mM for 24h/48h) Diff->Expose MTT MTT Assay (Metabolic Viability) Expose->MTT LDH LDH Leakage (Membrane Integrity) Expose->LDH JC1 JC-1 Staining (Mitochondrial Δψm) Expose->JC1 Casp Caspase 3/8/9 (Apoptosis) Expose->Casp Analyze Data Synthesis & EC50 Calculation MTT->Analyze LDH->Analyze JC1->Analyze Casp->Analyze

Fig 2. Multiparametric in vitro assay workflow for evaluating Cathine HCl toxicity.

Self-Validating Experimental Protocols

A core tenet of robust toxicology is the avoidance of single-assay reliance. For instance, amphetamines can cause mitochondrial uncoupling, which artificially depresses MTT reduction without immediate cell death[2]. Therefore, MTT must be paired with LDH leakage to confirm actual membrane rupture.

Protocol A: Cell Preparation and Differentiation
  • Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 2×104 cells/well in DMEM/F12 supplemented with 10% FBS.

  • Differentiation (SH-SY5Y only):

    • Add 10 µM Retinoic Acid (RA) for 3 days.

    • Replace media and add 80 nM TPA for an additional 3 days.

    • Validation Check: Observe morphology via phase-contrast microscopy. Cells should exhibit extended neurite outgrowths.

  • Compound Preparation: Dissolve Cathine hydrochloride in sterile ddH2​O (as the HCl salt is highly water-soluble) to create a 100 mM stock. Dilute in assay media to achieve a concentration range of 0.1 mM to 20 mM.

Protocol B: Orthogonal Viability Assessment (MTT & LDH)

This dual-assay system differentiates between metabolic down-regulation and terminal necrosis.

  • Exposure: Expose cells to Cathine HCl for 24h and 48h. Include a vehicle control (media + ddH2​O ) and a positive lysis control (0.1% Triton X-100).

  • LDH Leakage (Supernatant):

    • Transfer 50 µL of the culture supernatant to a fresh 96-well plate.

    • Add 50 µL of LDH reaction mix (containing lactate, NAD+, and tetrazolium salt). Incubate for 30 mins in the dark.

    • Measure absorbance at 490 nm.

  • MTT Reduction (Adherent Cells):

    • To the remaining cells in the original plate, add MTT reagent to a final concentration of 0.5 mg/mL. Incubate for 3 hours at 37°C.

    • Aspirate media and solubilize formazan crystals in 100 µL DMSO.

    • Measure absorbance at 570 nm.

Protocol C: Mitochondrial Membrane Potential (Δψm) via JC-1

Amphetamine derivatives are known to dissipate the mitochondrial membrane potential prior to apoptosis execution[2],[5].

  • Following 24h Cathine exposure, wash cells with PBS.

  • Add 5 µg/mL JC-1 dye in culture media and incubate for 30 minutes at 37°C.

  • Wash twice with PBS.

  • Readout: Measure fluorescence using a microplate reader.

    • Red fluorescence (Ex 535 nm / Em 590 nm) indicates healthy, aggregated JC-1 in intact mitochondria.

    • Green fluorescence (Ex 485 nm / Em 530 nm) indicates monomeric JC-1 in depolarized mitochondria.

    • Calculate the Red/Green ratio. A decreasing ratio confirms mitochondrial uncoupling.

Protocol D: Apoptosis Execution (Caspase-3/8/9 Activity)

Khat alkaloids induce apoptosis that can be blocked by caspase antagonists[1].

  • After 24h exposure, lyse cells using a CHAPS-based lysis buffer.

  • Centrifuge at 10,000 x g for 10 mins to isolate the cytosolic extract.

  • Transfer 50 µL of the supernatant to a black 96-well plate.

  • Add 50 µL of reaction buffer containing fluorogenic substrates (e.g., Ac-DEVD-AFC for Caspase-3, Ac-IETD-AFC for Caspase-8).

  • Incubate for 1-2 hours at 37°C and measure fluorescence (Ex 400 nm / Em 505 nm).

Quantitative Data Interpretation

The following table summarizes the expected quantitative benchmarks for Cathine and related amphetamine derivatives based on established in vitro literature. These values serve as a baseline for assay validation.

Compound / MetaboliteAssay TypeCell LineExpected IC50 / TC50Mechanistic Note
Cathine (D-Norpseudoephedrine) CYP2A6 InhibitionHuman Recombinant~80 µMNon-competitive/mixed inhibition[3].
Cathine (D-Norpseudoephedrine) CYP3A4 InhibitionHuman Recombinant~90 µMNon-competitive/mixed inhibition[3].
Cathine / Cathinone Extract Apoptosis (Caspase)HL-60 / Jurkat0.5 - 1.5 mg/mLInduces rapid chromatin condensation[1].
Amphetamine (Parent) MTT / LDH (24h)SH-SY5Y (Diff.)~3.5 mMHigh concentrations required for acute in vitro death[4].
4-Hydroxynorephedrine MTT / LDH (24h)SH-SY5Y (Diff.)~8.0 mMMajor metabolite; less toxic than parent compound[4].
MDPV (Cathinone Derivative) JC-1 (Δψm)SH-SY5Y (Diff.)~1.0 mMPotent mitochondrial depolarizer[2].

Note: In vitro TC50 (Toxic Concentration 50%) values for amphetamine derivatives in cell culture are typically in the high micromolar to low millimolar range, as neuronal cell lines require significant oxidative stress accumulation to trigger terminal apoptosis[4].

References

  • Neurotoxicity of β-Keto Amphetamines: Deathly Mechanisms Elicited by Methylone and MDPV in Human Dopaminergic SH-SY5Y Cells ACS Publications - American Chemical Society[Link][2]

  • Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells PubMed - National Institutes of Health[Link][4]

  • Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells MDPI - International Journal of Molecular Sciences[Link][5]

  • Protein-Ligand Identification and In Vitro Inhibitory Effects of Cathine on 11 Major Human Drug Metabolizing Cytochrome P450s PMC - National Institutes of Health[Link][3]

  • Khat (Catha edulis)-induced apoptosis is inhibited by antagonists of caspase-1 and -8 in human leukaemia cells PMC - National Institutes of Health[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: LC-MS Troubleshooting for (1R,2R)-2-Amino-1-phenylpropan-1-ol Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to analyze small, polar basic amines like (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to analyze small, polar basic amines like (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride (commonly known as Cathine HCl or Norpseudoephedrine hydrochloride).

Because of its high polarity (logP ~0.3) and basic primary amine group (pKa ~9.7), Cathine HCl notoriously exhibits poor retention and severe peak tailing on standard reversed-phase (RP) LC-MS systems. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you permanently resolve these chromatographic challenges.

I. Diagnostic Workflow for Basic Amines

Before altering your method, you must diagnose whether the poor peak shape is a physical system issue (e.g., dead volume) or a chemical interaction issue. Follow the logical decision tree below.

LCMS_Troubleshooting Start Poor Peak Shape / Tailing Cathine HCl CheckRet Evaluate Retention Factor (k') Start->CheckRet LowRet k' < 2.0 (Elutes in Void) CheckRet->LowRet HighRet k' > 2.0 (Retained but Tailing) CheckRet->HighRet Action1 Switch to HILIC Column or High-pH RP LowRet->Action1 Action2 Check Secondary Interactions (Silanol Activity) HighRet->Action2 Sol1 Use High Organic Mobile Phase (>80% ACN + Volatile Buffer) Action1->Sol1 Sol2 Switch to Phenyl-Hexyl or End-capped C18 Column Action2->Sol2 Sol3 Optimize Buffer: 20mM Ammonium Acetate (pH 5.0) Sol2->Sol3

Diagnostic workflow for troubleshooting peak shape and retention of basic amines in LC-MS.

II. Troubleshooting FAQs: The Causality of Peak Distortion

Q1: Why does Cathine HCl elute near the void volume with severe tailing on my standard C18 column? A1: This is a dual-factor issue driven by analyte hydrophilicity and secondary interactions. First, Cathine is highly polar. In a standard acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), the primary amine is fully protonated ( NH3+​ ), rendering it too hydrophilic to partition effectively into the hydrophobic C18 alkyl chains. Second, peak tailing is caused by ion-exchange interactions [1]. Even in high-purity silica, residual silanol groups ( Si−O− ) remain. The positively charged amine of Cathine interacts electrostatically with these negatively charged silanols, causing the analyte to "drag" through the column rather than eluting in a tight band[4].

Q2: I previously used Trifluoroacetic Acid (TFA) to fix peak tailing for amines, but my MS signal disappeared. Why? A2: TFA is a strong ion-pairing agent. While it effectively masks residual silanols and pairs with the basic amine to improve hydrophobic retention, it dramatically suppresses Electrospray Ionization (ESI) in mass spectrometry. The high surface tension of TFA-containing droplets prevents efficient gas-phase ion release. Solution: Replace TFA with 10–20 mM Ammonium Acetate or Ammonium Formate. The NH4+​ ions competitively bind to the residual silanols, shielding the Cathine molecules without suppressing the MS signal [2].

Q3: If C18 is suboptimal, what stationary phase should I use for Cathine HCl? A3: You have two superior alternatives:

  • Phenyl-Hexyl Columns: The phenyl ring of the stationary phase provides orthogonal π−π interactions with the phenyl ring of Cathine, significantly increasing retention and peak symmetry compared to purely dispersive C18 interactions [2].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC uses a polar stationary phase (e.g., bare silica or diol) and a highly organic mobile phase. Cathine partitions into a water-enriched layer immobilized on the silica surface. This not only yields excellent peak shape but the high acetonitrile content drastically improves ESI desolvation efficiency, boosting MS sensitivity [3].

III. Quantitative Method Comparison

To illustrate the impact of column chemistry and mobile phase selection, the following table summarizes typical chromatographic performance metrics for Cathine HCl across different analytical setups.

Method TypeStationary PhaseMobile Phase (A / B)Retention Factor ( k′ )Asymmetry Factor ( As​ )Relative MS Sensitivity (S/N)
Standard RP Un-endcapped C180.1% FA in H2​O / ACN0.8 (Poor)2.45 (Severe Tailing)1x (Baseline)
Ion-Pairing RP Endcapped C180.05% TFA in H2​O / ACN3.5 (Good)1.15 (Symmetrical)0.1x (Severe Suppression)
Optimized RP Phenyl-Hexyl20mM NH4​Ac (pH 5.0) / MeOH4.2 (Excellent)1.10 (Symmetrical)4.5x (Enhanced)
HILIC Torus Diol / Bare Silica10mM NH4​Fa (pH 3.0) / ACN5.1 (Excellent)1.05 (Ideal)8.0x (Highly Enhanced)

Data synthesis based on established chromatographic behaviors of ephedrine analogs and polar doping agents [1, 2, 3]. Ideal As​ is 1.0.

IV. Self-Validating Experimental Protocols

To ensure trustworthiness in your results, the following protocols include built-in system suitability checks. If a protocol fails the validation check, do not proceed with sample analysis.

Protocol A: Optimized Reversed-Phase LC-MS/MS (Phenyl-Hexyl)

Best for laboratories standardizing on reversed-phase workflows.

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 5.0 using glacial acetic acid. (Causality: pH 5.0 ensures the buffer is within its buffering capacity range, providing consistent ionic strength to mask silanols).

    • Solvent B: LC-MS grade Methanol.

  • Column Selection: Install a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.7 µm core-shell).

  • Self-Validating System Suitability Check:

    • Inject a mixture containing Uracil (a neutral void volume marker) and Cathine HCl .

    • Validation Criteria: Uracil must elute with an As​ between 0.95 and 1.05. If Uracil tails, you have a physical dead volume issue (e.g., poor PEEK tubing connection). If Uracil is symmetrical but Cathine tails ( As​ > 1.5), the buffer concentration is too low to mask silanols. Increase Ammonium Acetate to 25 mM.

  • Gradient Execution: Run a shallow gradient from 5% B to 60% B over 8 minutes.

Protocol B: HILIC-MS/MS Workflow

Best for maximum MS sensitivity and retention of highly polar extracts.

  • Mobile Phase Preparation:

    • Solvent A: 100 mM Ammonium Formate in water (pH 3.0).

    • Solvent B: 100% Acetonitrile (ACN).

    • Pump Blending: Program the pump to deliver 5% A and 95% B isocratically (Effective buffer concentration on-column = 5 mM).

  • Sample Diluent Preparation (Critical Step):

    • Cathine samples must be dissolved in a diluent matching the initial mobile phase (e.g., 95% ACN).

    • Causality: Injecting a highly aqueous sample onto a HILIC column disrupts the immobilized water layer, causing peak splitting and breakthrough.

  • Self-Validating System Suitability Check:

    • Perform three consecutive injections of the Cathine standard.

    • Validation Criteria: Retention time relative standard deviation (RSD) must be < 0.5%. HILIC columns require longer equilibration times. If retention times drift downward, the column's aqueous layer is not fully established. Flush with 50 column volumes of mobile phase before proceeding.

V. References

  • Waters Corporation. "Analysis of Doping Agents by UPC2-MS/MS". Waters Application Notes.[Link]

  • National Center for Biotechnology Information (PMC). "A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma".[Link]

  • ResearchGate. "Hydrophilic Interaction Chromatography: A Guide for Practitioners".[Link]

  • Journal of Chromatographic Science (Oxford Academic). "Troubleshooting in Chromatography".[Link]

Optimization

Optimizing extraction yield of (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride from biological matrices

Welcome to the Technical Support Center for the extraction of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride (commonly known as cathine or (+)-norpseudoephedrine) from biological matrices. As a highly polar, basic amp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride (commonly known as cathine or (+)-norpseudoephedrine) from biological matrices. As a highly polar, basic amphetamine-type alkaloid[1], cathine presents unique sample preparation challenges. Its low molecular weight, dual polar functional groups (primary amine and secondary alcohol), and thermal lability as a free base require strict control over pH and solvent chemistry[2].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you maximize extraction yields and eliminate matrix effects in downstream LC-MS/MS or GC-MS workflows.

Extraction Workflow Architecture

SPE_Workflow Sample Biological Matrix (Plasma/Urine) Pretreat Pretreatment Dilute 1:1 with pH 6.0 Buffer Sample->Pretreat Load Load onto MCX SPE (Cationic binding of Cathine) Pretreat->Load Wash1 Wash 1: 0.1M HCl (Removes polar interferences) Load->Wash1 Wash2 Wash 2: Methanol (Removes hydrophobic lipids) Wash1->Wash2 Elute Elute: EtOAc/IPA/NH4OH (Deprotonates amine, elutes target) Wash2->Elute Evaporate Evaporate to Dryness (Add HCl prior to prevent loss) Elute->Evaporate Analyze LC-MS/MS Analysis (Cathine HCl) Evaporate->Analyze

Mixed-Mode Cation Exchange SPE workflow for extracting basic amines from biological matrices.

Troubleshooting Guides & FAQs

Q1: Why is my Liquid-Liquid Extraction (LLE) yield for cathine so low (<40%) when using diethyl ether? A1: Cathine is exceptionally polar due to its primary amine and secondary hydroxyl group. Highly non-polar solvents like diethyl ether lack the hydrogen-bonding capacity required to efficiently partition this polar alkaloid from an aqueous matrix.

  • The Fix: Switch your extraction solvent to ethyl acetate. Experimental data demonstrates that utilizing ethyl acetate increases the recovery of cathine by up to 79% compared to diethyl ether[2]. Furthermore, ensure your biological matrix is heavily basified (pH > 11) using NaOH prior to extraction. This suppresses the ionization of the amine (pKa ~9.5), converting cathine entirely into its free base form to force organic partitioning.

Q2: I am losing my analyte during the nitrogen evaporation step post-extraction. How can I prevent this? A2: This is a classic issue with amphetamine-type stimulants. In its free base form (which is how it elutes from LLE or basic SPE), cathine is highly volatile and thermally labile; it will readily degrade or evaporate when dried under nitrogen, especially if heat is applied[2][3].

  • The Fix: You must chemically lock the analyte into its stable salt form before evaporation. Add a small volume of acidified water or methanolic HCl (e.g., 50–100 µL of 0.1 M HCl) to your organic eluate prior to drying[2]. This instantly protonates the amine, converting it back to the non-volatile (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride salt, allowing you to evaporate the solvent safely at room temperature.

Q3: My LC-MS/MS signal suffers from severe ion suppression when analyzing plasma extracts. How do I clean up the matrix? A3: Standard protein precipitation or single-phase LLE often leaves behind endogenous phospholipids that co-elute with early-eluting polar compounds like cathine, causing massive ion suppression in the MS source.

  • The Fix: Transition to a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol[4]. The dual retention mechanism (hydrophobic C8/C18 + electrostatic sulfonic acid) allows for aggressive, orthogonal washing. By washing the sorbent with an aqueous acid followed by 100% methanol, you selectively strip away neutral lipids and acidic interferences, while the protonated cathine remains ionically anchored to the sorbent[4][5].

Step-by-Step Methodology: MCX SPE Protocol for Cathine HCl

This self-validating protocol utilizes a polymeric mixed-mode strong cation exchange (MCX) cartridge (e.g., 30 mg/1 mL) to extract cathine from complex matrices with high recovery and minimal matrix effects[5][6].

  • Sample Pretreatment: Dilute 200 µL of the biological matrix (plasma or urine) with 200 µL of 100 mM phosphate buffer (pH 6.0).

    • Causality: Buffering to pH 6.0 ensures the primary amine of cathine is fully protonated (cationic), which is strictly required for electrostatic binding to the sulfonic acid groups on the sorbent[4][6].

  • Sorbent Conditioning: Pass 1 mL of 100% Methanol followed by 1 mL of 100 mM phosphate buffer (pH 6.0) through the SPE cartridge. Do not let the sorbent dry out.

  • Sample Loading: Load the pretreated sample onto the cartridge at a controlled flow rate of 1–2 mL/min to allow sufficient residence time for ionic exchange.

  • Interference Wash 1 (Aqueous): Wash the sorbent with 1 mL of 0.1 M HCl.

    • Causality: The low pH locks the amine in its protonated state, keeping it bound, while washing away polar neutral and acidic matrix components.

  • Interference Wash 2 (Organic): Wash with 1 mL of 100% Methanol.

    • Causality: This disrupts hydrophobic interactions, completely eluting phospholipids and non-polar interferences that cause ion suppression[4].

  • Analyte Elution: Elute the target analyte with 2 mL of an Ethyl Acetate / Isopropanol / Ammonium Hydroxide mixture (78:20:2 v/v/v).

    • Causality: The strong base (NH4OH) deprotonates the cathine amine, breaking the ionic bond with the sorbent. The organic solvent mixture efficiently solubilizes the polar free base to carry it off the column[6].

  • Salt Formation & Evaporation: Immediately add 50 µL of 0.1 M HCl in methanol to the eluate. Evaporate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the resulting hydrochloride salt in your initial LC mobile phase.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of different extraction methodologies for cathine and related cathinones, highlighting the superiority of MCX SPE for trace-level quantification.

Extraction MethodMatrixSolvent / Sorbent ChemistryAverage Recovery (%)LOD (ng/mL)Key Analytical Advantage
LLE UrineEthyl Acetate (pH > 11)75 - 85%~ 50Low cost; effective for high-concentration screening[2].
LLE UrineDiethyl Ether (pH > 11)30 - 40%> 100Poor yield due to polarity mismatch[2].
MCX SPE PlasmaPolymeric SCX / C888 - 104%0.25 - 5Eliminates ion suppression; removes phospholipids[7][8].
MCX SPE UrinePolymeric SCX / C884 - 104%0.25 - 5High purity extracts; highly reproducible[8].

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with (1R,2R)-2-Amino-1-phenylpropan-1-ol Hydrochloride

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals encountering solvation bottlenecks with (1R,2R)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals encountering solvation bottlenecks with (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride (commonly known as Cathine hydrochloride or (+)-norpseudoephedrine hydrochloride).

Because this compound is a highly polar amine salt, integrating it into non-polar organic workflows requires strategic thermodynamic and chemical manipulation. Below, we provide the theoretical grounding, decision matrices, and self-validating protocols to overcome these challenges.

Part 1: Fundamentals & FAQs on Solvation Thermodynamics

Q: Why does (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride resist dissolution in common organic solvents like dichloromethane (DCM) or ethyl acetate? A: The solubility of any amine hydrochloride salt is dictated by the competition between its crystal lattice energy and the solvation energy provided by the solvent. Cathine hydrochloride forms a highly stable, polar ionic lattice driven by strong electrostatic interactions and intermolecular hydrogen bonding between the ammonium cation and the chloride anion. Non-polar or moderately polar organic solvents possess low dielectric constants and cannot sufficiently disrupt these ionic bonds, 1[1].

Q: What are the baseline solubility parameters for this compound? A: The hydrochloride salt is highly hydrophilic, whereas the free base form is lipophilic. Understanding this dichotomy is the key to resolving your solubility issues.

SolventPolarity IndexCathine HCl Salt SolubilityCathine Free Base Solubility
Water 10.2High (~15-20 mg/mL)Low
Methanol / Ethanol 5.1 / 5.2SolubleSoluble
Chloroform / DCM 4.1 / 3.1InsolubleSoluble
Diethyl Ether 2.8InsolubleSoluble
Hexane 0.1InsolubleSoluble

Data synthesized from and 2[2].

Part 2: Troubleshooting Guides & Decision Matrix

Before altering your compound, you must evaluate your reaction's tolerance for polar environments. Use the logical workflow below to select the appropriate solubilization strategy.

Workflow Start Issue: Cathine HCl Insoluble in Organic Solvent Check Does the reaction tolerate polar solvents? Start->Check Cosolvent Protocol B: Add Polar Co-solvent (e.g., DMF, MeOH) Check->Cosolvent Yes NonPolar Strictly non-polar conditions required? Check->NonPolar No FreeBase Protocol A: Free-Basing via Liquid-Liquid Extraction NonPolar->FreeBase Yes

Decision matrix for resolving Cathine HCl solubility issues in organic synthesis.

Protocol A: Mild Free-Basing via Liquid-Liquid Extraction

When strictly non-polar conditions (e.g., hexane, ether, DCM) are required, you must convert the salt to its free base[3].

Causality & Expert Insight: Why not use a strong base like Sodium Hydroxide (NaOH)? (1R,2R)-2-Amino-1-phenylpropan-1-ol contains sensitive chiral centers. Strong alkaline conditions combined with heat can cause epimerization, degrading the stereochemical integrity of your starting material. We utilize Sodium Bicarbonate (NaHCO₃) because it provides a buffered environment (pH ~8.5)—strong enough to deprotonate the primary amine, but mild enough to preserve the (1R,2R) configuration.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride in a minimum volume of deionized water. Mechanism: Water's high dielectric constant breaks the ionic lattice.

  • Alkalinization: Slowly add saturated aqueous NaHCO₃ dropwise under continuous magnetic stirring. Continue until CO₂ gas evolution entirely ceases.

  • Extraction: Add an equal volume of an immiscible organic solvent (e.g., Dichloromethane or Diethyl Ether). Stir vigorously for 10 minutes to maximize surface area contact between the phases. Mechanism: The newly uncharged free base is highly lipophilic and will partition into the organic sink.

  • Self-Validation Checkpoint 1 (Aqueous): Extract a drop of the aqueous layer and test with wide-range pH paper. A stabilized pH of 8.0–9.0 confirms complete neutralization.

  • Self-Validation Checkpoint 2 (Organic): Spot the organic layer on a Silica TLC plate (Eluent: 9:1 DCM:MeOH with 1% NH₄OH). Visualize with Ninhydrin stain. A distinct spot confirms the successful migration of the primary amine into the organic phase.

  • Isolation: Separate the organic layer using a separatory funnel. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) to scavenge residual water, filter, and concentrate under reduced pressure to yield the free base.

LLE_Logic A Aqueous Phase Cathine HCl + H2O B Add NaHCO3 (Mild Base) A->B C Deprotonation Formation of Free Base B->C D Add Organic Solvent (e.g., DCM, Ether) C->D E Aqueous Layer (NaCl + Excess NaHCO3) D->E Phase 1 F Organic Layer (Cathine Free Base) D->F Phase 2

Phase distribution logic during the free-basing liquid-liquid extraction protocol.

Protocol B: Kinetic Solubilization via Polar Aprotic Co-Solvents

If your downstream reaction tolerates polar additives, you can bypass the free-basing step by utilizing a co-solvent system[1].

Causality & Expert Insight: Adding a small percentage (5-10% v/v) of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a bulk non-polar solvent creates localized polar microenvironments. These microenvironments solvate the cation-anion pairs without drastically altering the bulk properties of the primary solvent.

Step-by-Step Methodology:

  • Suspension: Add the required mass of Cathine HCl to your primary organic solvent (e.g., Tetrahydrofuran or DCM). The mixture will appear as a cloudy suspension.

  • Titration: Add DMF or DMSO dropwise (up to a maximum of 10% v/v) while applying mild heating (35-40°C) and ultrasonic agitation.

  • Self-Validation Checkpoint: Monitor the optical clarity of the solution. The suspension should transition to a completely clear, homogenous solution. Remove the flask from the heat source and allow it to return to room temperature. If the solution remains clear, stable solvation has been achieved. If it clouds (indicating a breach of the metastable supersaturation limit), add an additional 1-2% of the co-solvent.

Part 3: Advanced Experimental Considerations

Q: During the free-basing protocol, my compound "oils out" instead of crystallizing. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the free base melts below the temperature at which it crystallizes from the chosen solvent. Cathine free base is notoriously prone to forming a viscous oil. Troubleshooting: Do not attempt to force crystallization if an oil forms. Instead, redissolve the oil in a minimal amount of warm diethyl ether, add a non-polar anti-solvent (like cold hexane) dropwise until slight turbidity is reached, and then seed the solution with a known crystal of the free base. Cool slowly to -20°C to encourage proper lattice formation.

References

  • Source: sigmaaldrich.
  • Source: benchchem.
  • SWGDRUG.
  • Source: benchchem.
  • Source: chemicalbook.

Sources

Optimization

Improving chiral separation of (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride enantiomers

Welcome to the Technical Support Center for Chiral Separations . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chromatographic challenges associated with resolvin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Separations . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chromatographic challenges associated with resolving the enantiomers of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride (commonly known as norpseudoephedrine or cathine) and its (1S,2S) counterpart.

This center bypasses generic advice, focusing instead on the causality behind peak tailing, thermodynamic optimization, and self-validating methodologies required for rigorous drug development and forensic analysis.

Diagnostic Workflow: Chiral Separation Strategy

Before adjusting instrument parameters, it is critical to map the analytical pathway. The workflow below outlines the decision matrix for isolating these specific enantiomers, prioritizing Normal-Phase HPLC while providing orthogonal alternatives.

Workflow Start Sample Prep: Norpseudoephedrine HCl Base Solubility & Matrix Check Dissolve in EtOH, 0.22µm filter Start->Base Phase Select Analytical Technique Base->Phase HPLC HPLC (Normal Phase) Polysaccharide CSPs Phase->HPLC CE Capillary Electrophoresis BSA Chiral Selector Phase->CE GC GC-MS MTPA Derivatization Phase->GC OptHPLC Optimize Mobile Phase: Add 0.1% - 1.0% DEA HPLC->OptHPLC Trouble Troubleshooting: Peak Tailing? Increase DEA Low Res? Lower Temp to 25°C OptHPLC->Trouble Validation System Suitability Target Rs ≥ 2.0 Trouble->Validation

Caption: Chiral Separation Method Development and Troubleshooting Workflow.

Troubleshooting & FAQs (Causality & Corrective Actions)

Q1: Why am I observing severe peak tailing and poor resolution for the enantiomers on a polysaccharide-based Chiral Stationary Phase (CSP)? The Causality: (1R,2R)-2-Amino-1-phenylpropan-1-ol contains a primary amine group. Polysaccharide CSPs (like Chiralpak AD-H or Phenomenex Lux i-Cellulose-5) are coated or immobilized on a silica gel support. The residual silanol groups (Si-OH) on this silica are weakly acidic. Without intervention, the basic amine of your analyte will undergo secondary ion-exchange and hydrogen-bonding interactions with these silanols, leading to severe peak tailing and destruction of the chiral resolution[1]. The Solution: Introduce a basic modifier, typically Diethylamine (DEA), at 0.1% to 1.0% (v/v) into your mobile phase. DEA acts as a sacrificial base, competitively binding to and masking the acidic silanol sites. This forces the analyte to interact exclusively with the chiral selector (e.g., amylose tris(3,5-dimethylphenylcarbamate)), restoring Gaussian peak shapes and enantioselectivity[2].

Q2: How does column temperature dictate the chiral resolution ( Rs​ ) of these enantiomers? The Causality: Chiral recognition on polysaccharide phases is fundamentally an enthalpy-driven process ( ΔH<0 ). The transient diastereomeric complexes formed between the CSP and the enantiomers rely on precise hydrogen bonding, π−π interactions, and dipole stacking. Higher temperatures increase the entropic penalty, weakening these delicate interactions and causing the enantiomers to elute too quickly without sufficient spatial recognition[1]. The Solution: Lower the column compartment temperature. Studies on cathine enantiomers demonstrate that decreasing the temperature from 40°C to 25°C significantly increases the selectivity factor ( α ) and yields a baseline resolution ( Rs​>2.6 )[1].

Q3: Can I inject the hydrochloride (HCl) salt directly into a normal-phase HPLC system? The Causality: Normal-phase mobile phases (e.g., Heptane/Ethanol) are highly non-polar. The HCl salt of norpseudoephedrine has exceptionally poor solubility in these environments, which can lead to on-column precipitation, split peaks, or erratic retention times. The Solution: While the DEA in the mobile phase will effectively "free-base" the analyte in-situ during the run, you must ensure the sample is fully dissolved prior to injection. Dissolve the HCl salt standard in absolute ethanol first, then dilute with the mobile phase. Alternatively, perform a micro liquid-liquid extraction (LLE) to extract the free base into an organic layer prior to injection[1].

Mechanistic Insights: Chiral Recognition

To optimize a separation, you must visualize the molecular interactions occurring inside the column. The diagram below illustrates how the CSP discriminates between the (1R,2R) and (1S,2S) configurations.

Mechanism Analyte Norpseudoephedrine (-OH, -NH2, Phenyl) HBond Hydrogen Bonding Analyte->HBond PiPi π-π Interactions Analyte->PiPi Dipole Dipole Stacking Analyte->Dipole CSP Polysaccharide CSP (Carbamate linkages) CSP->HBond CSP->PiPi CSP->Dipole Complex Transient Diastereomeric Complex (Enantioselective Elution) HBond->Complex PiPi->Complex Dipole->Complex

Caption: Thermodynamic interactions forming the transient diastereomeric complex.

Self-Validating Experimental Protocols

Protocol A: Gold-Standard Normal-Phase HPLC Separation

This protocol utilizes a derivatized amylose stationary phase and is designed to be self-validating through built-in system suitability checks.

  • Mobile Phase Preparation: Combine HPLC-grade n-Heptane and Absolute Ethanol in a 92:8 (v/v) ratio. Add exactly 1.0% (v/v) Diethylamine (DEA)[1].

    • Validation Checkpoint: Ensure the DEA is fresh. Oxidized DEA introduces impurities that absorb heavily at low UV wavelengths, causing baseline drift.

  • System Equilibration: Install a Chiralpak AD-H column (4.6 mm x 250 mm, 5 µm). Set the column oven strictly to 25°C. Flush the system at 1.0 mL/min for at least 45 minutes.

  • Sample Preparation: Dissolve the (1R,2R)-2-Amino-1-phenylpropan-1-ol HCl racemate in absolute ethanol to achieve a 1.0 mg/mL stock. Dilute to a working concentration of 10 µg/mL using the mobile phase[1].

    • Validation Checkpoint: Filter the final solution through a 0.22 µm PTFE syringe filter. If resistance is high, the salt has not fully dissolved; add 1-2% more ethanol to the diluent.

  • Acquisition: Inject 50 µL. Monitor the eluent using a UV/DAD detector set to 220 nm[1].

  • System Suitability (Pass/Fail): The run is only valid if the resolution ( Rs​ ) between the (S,S) and (R,R) peaks is 2.0, and the tailing factor for both peaks is 1.5.

Protocol B: Orthogonal Capillary Electrophoresis (CE) Method

When orthogonal validation is required (e.g., for forensic or regulatory submissions), CE utilizing a protein-based chiral selector is highly effective.

  • Buffer Preparation: Prepare a 20 mM phosphate buffer and adjust the pH to 9.0.

  • Chiral Selector Addition: Add Bovine Serum Albumin (BSA) to achieve a concentration of 10 µmol/L, followed by 15% (v/v) 2-propanol as an organic modifier[3].

    • Validation Checkpoint: Do not sonicate the buffer after adding BSA, as this will denature the protein and destroy its stereoselective binding pockets. Mix by gentle inversion.

  • Electrophoresis: Utilize an uncoated fused-silica capillary. Maintain the capillary cassette at 25°C. Apply voltage and monitor via UV detection[3].

Quantitative Data & Method Comparison

The following table synthesizes the expected chromatographic parameters across different validated methodologies for the separation of norpseudoephedrine enantiomers.

Analytical TechniqueStationary Phase / Chiral SelectorMobile Phase / Buffer SystemModifier / AdditiveTemp (°C)Expected Resolution ( Rs​ )
HPLC (Normal Phase) Chiralpak AD-H (Amylose derivative)n-Heptane / Ethanol (92:8 v/v)1.0% Diethylamine (DEA)252.6 (Baseline)
HPLC (Normal Phase) Phenomenex Lux i-Cellulose-5n-Hexane / Isopropanol (95:5 v/v)0.1% Diethylamine (DEA)Ambient> 1.5
Capillary Electrophoresis Uncoated Capillary20 mM Phosphate Buffer (pH 9.0)10 µM BSA + 15% 2-Propanol25Baseline
GC-MS (Derivatization) HP-5MS (Achiral Column)Helium Carrier Gas (1.0 mL/min)Pre-column MTPA Derivatization70 (Incubation)Baseline

Data synthesized from peer-reviewed chromatographic studies[2],[1],[3],[4].

References

  • HPLC separation of enantiomeric cathine hydrochloride using a chiral stationary phase. TSI Journals. URL:[Link]

  • Separation of enantiomers of New Psychoactive Substances by HPLC. ResearchGate / Chirality. URL:[Link]

  • Chiral Separation of Ephedrine Isomers by Capillary Electrophoresis Using Bovine Serum Albumin as a Buffer Additive. Oxford University Press (OUP). URL:[Link]

  • Enantiomeric Analysis of Ephedrines and Norephedrines. ROSA P / Bureau of Transportation Statistics (BTS). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride GC-MS Analysis

Welcome to the Technical Support Center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, also known as norephedrine hydrochloride. This guide is designed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, also known as norephedrine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise, ensuring the acquisition of high-quality, reproducible data.

Introduction

(1R,2R)-2-Amino-1-phenylpropan-1-ol is a stimulant and a key precursor in the synthesis of various pharmaceutical compounds. Its accurate and sensitive detection by GC-MS is crucial for both quality control and forensic applications. However, its polar nature and susceptibility to thermal degradation can present analytical challenges, often manifesting as high background noise and poor chromatographic performance. This guide provides a structured approach to identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in the GC-MS analysis of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride?

A1: High background noise in the GC-MS analysis of this compound can stem from several sources, including:

  • Column Bleed: The degradation of the GC column's stationary phase at elevated temperatures is a common culprit, releasing siloxane compounds that create a rising baseline and characteristic ions (e.g., m/z 207, 281).[1][2]

  • Injector Port Contamination: Residues from previous injections, septum degradation, and contaminated liners can all contribute to background noise.[3][4] The use of low-bleed septa is highly recommended to minimize this issue.

  • System Contamination: Leaks in the system, a dirty ion source, or contaminated transfer lines can introduce impurities and elevate the background signal.

  • Carrier Gas Impurities: The presence of moisture, oxygen, or hydrocarbons in the carrier gas can lead to column degradation and a noisy baseline.[5][6]

  • Sample Matrix Effects: Complex sample matrices can introduce interfering compounds that co-elute with the target analyte, increasing the background signal.[7][8]

  • Incomplete Derivatization: For polar compounds like (1R,2R)-2-Amino-1-phenylpropan-1-ol, incomplete derivatization can lead to poor peak shape and increased background noise.[9]

Q2: Why is derivatization necessary for the GC-MS analysis of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride?

A2: Derivatization is a critical step for several reasons. The primary amine and hydroxyl groups in the molecule make it polar and prone to interactions with active sites within the GC system, leading to poor peak shape (tailing).[9] Derivatization replaces these active hydrogens with less polar functional groups, which improves volatility, thermal stability, and chromatographic performance.[10] Common derivatization techniques for similar compounds include acylation with reagents like heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA).[11][12][13]

Q3: How can I distinguish between column bleed and septum bleed?

A3: Differentiating between these two common sources of siloxane contamination is key to effective troubleshooting:

  • Chromatographic Appearance: Column bleed typically presents as a rising baseline, especially at higher temperatures.[14] Septum bleed, on the other hand, often appears as discrete "ghost peaks" that may elute at specific temperatures.[15]

  • Mass Spectrum: While both sources can produce characteristic siloxane ions (e.g., m/z 73, 207, 281), septum bleed may also introduce ions from plasticizers, such as m/z 149, 167, and 279.[15]

Troubleshooting Guides

This section provides a systematic, question-and-answer approach to resolving specific issues encountered during your GC-MS analysis.

Problem 1: High and Rising Baseline in the Chromatogram

A high and rising baseline is a classic indicator of column bleed. Here's how to address it:

Step-by-Step Troubleshooting:

  • Verify Carrier Gas Purity: Ensure that high-capacity oxygen, moisture, and hydrocarbon traps are installed in the carrier gas line and are not exhausted.[5][6][16] Leaks in the gas lines can also introduce oxygen, which accelerates column degradation.

  • Condition the Column: Properly condition the GC column according to the manufacturer's instructions. This involves purging the column with carrier gas at room temperature before slowly ramping to the conditioning temperature to remove residual impurities.[1][16]

  • Use a Low-Bleed Column: For sensitive analyses, it is highly recommended to use a GC column specifically designed for low-bleed performance, often designated with "-MS" or "-5Q".[2][5]

  • Optimize Oven Temperature Program: Avoid unnecessarily high final oven temperatures that can accelerate the degradation of the stationary phase.[2][5] Operate within the column's recommended temperature limits.[2]

Diagram: Troubleshooting a High and Rising Baseline

Caption: A workflow for troubleshooting a high and rising baseline.

Problem 2: Excessive Baseline Noise and Extraneous Peaks

A noisy baseline with numerous extraneous peaks often points to contamination in the sample, injection port, or the overall system.[17]

Step-by-Step Troubleshooting:

  • Injector Maintenance:

    • Replace the Septum: Regularly replace the injection port septum with a high-quality, low-bleed septum.[3] A good practice is to replace it every 100-200 injections or when pressure instability is observed.[3]

    • Clean or Replace the Liner: The injector liner can accumulate non-volatile residues. Regularly inspect and clean the liner, or replace it with a new, deactivated one.[15]

  • Sample Preparation and Clean-up:

    • Implement a Clean-up Step: For complex matrices, incorporate a sample clean-up technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[7][18]

    • Use High-Purity Solvents: Ensure that all solvents and reagents used in sample preparation are of high purity (e.g., LC-MS grade) to avoid introducing contaminants.[19]

  • System Bake-out: Perform a system bake-out to remove contaminants that may have accumulated in the column and detector.[14]

    • Column Bake-out: With the column disconnected from the detector, heat the oven to the column's maximum isothermal temperature limit for several hours.[14]

    • MS Source Bake-out: If your instrument has this feature, perform a source bake-out according to the manufacturer's instructions.[14]

  • Check for Leaks: Use an electronic leak detector to check for leaks at all fittings, especially after maintenance.

Table: Recommended GC Inlet Maintenance Schedule

ComponentReplacement FrequencyRationale
Septum Every 100-200 injections or daily for heavy use[3]Prevents leaks and contamination from septum particles.
Inlet Liner Inspect daily, replace as neededRemoves non-volatile residues that can cause poor peak shape and analyte adsorption.[3]
Liner O-ring With each liner change[20]Ensures a proper seal and prevents leaks.
Inlet Seal Every column change or every 6 monthsMaintains a leak-free connection between the column and the inlet.
Problem 3: Poor Peak Shape (Tailing) for the Derivatized Analyte

Even after derivatization, you may observe peak tailing. This can be due to several factors.

Step-by-Step Troubleshooting:

  • Confirm Complete Derivatization: Incomplete derivatization can leave residual polar sites on the analyte, leading to tailing.[9]

    • Ensure the reaction has gone to completion by optimizing reaction time and temperature.

    • Use a fresh derivatizing reagent, as older reagents can lose their effectiveness.

  • Check for Active Sites in the GC System:

    • Inlet Liner: Ensure you are using a properly deactivated liner.[15] If the liner is old or has been exposed to dirty samples, its deactivation may be compromised.

    • Column Contamination: Non-volatile residues at the head of the column can create active sites. Trim a small portion (e.g., 10-20 cm) from the front of the column.

  • Optimize Injection Parameters:

    • Injection Temperature: An injection temperature that is too low can result in slow volatilization and peak broadening.[9] Conversely, a temperature that is too high may cause degradation of the derivatized analyte.[21]

    • Split/Splitless Mode: Optimize the split ratio or splitless hold time to ensure efficient transfer of the analyte onto the column.

Diagram: Troubleshooting Poor Peak Shape

Caption: A workflow for troubleshooting poor peak shape.

Experimental Protocols

Protocol 1: Derivatization with Pentafluoropropionic Anhydride (PFPA)

This protocol provides a general procedure for the derivatization of (1R,2R)-2-Amino-1-phenylpropan-1-ol.

Materials:

  • Dried sample extract

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (or other suitable solvent)

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Evaporate the organic solvent from the extracted sample to complete dryness under a gentle stream of nitrogen.[9]

  • Reconstitution: Reconstitute the dry residue in a suitable volume of ethyl acetate (e.g., 50 µL).

  • Derivatization: Add an equal volume of PFPA (e.g., 50 µL) to the reconstituted sample.[9]

  • Reaction: Cap the vial tightly and heat at 70-90°C for 15-30 minutes.[12][22]

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.[9]

  • Reconstitution for Injection: Reconstitute the final residue in a suitable volume of an appropriate solvent (e.g., 50-100 µL of ethyl acetate) for GC-MS analysis.[9]

  • Analysis: Inject 1-2 µL of the final solution into the GC-MS system.[9]

Protocol 2: System Bake-out

A system bake-out can help remove accumulated contaminants.

Procedure:

  • Prepare the System: Disconnect the column from the MS detector and cap the detector inlet with a blank ferrule.[14]

  • Column Bake-out:

    • Ensure a steady flow of high-purity carrier gas through the column.

    • Set the oven temperature to the column's maximum isothermal temperature limit (or 20°C above your method's maximum temperature, whichever is lower) as specified by the manufacturer.[1][14]

    • Hold at this temperature for several hours or overnight.[14]

  • MS Source Bake-out (if applicable): Follow the manufacturer's instructions for your specific instrument to perform a source bake-out.[14]

  • Cool Down and Reconnect: Cool the oven to the initial method temperature. Reconnect the column to the MS detector.

  • Stabilization: Allow the system to stabilize for several hours before running any analyses.

Summary of Typical GC-MS Parameters

The following table provides a starting point for instrument parameters. These should be optimized for your specific application.

ParameterRecommended SettingRationale
Inlet Temperature 250-280 °C[22]Ensures complete vaporization of the derivatized analyte.
Liner Deactivated, splitless gooseneck liner with deactivated glass woolMinimizes active sites and analyte degradation.
GC Column Low-bleed 5% phenyl methylpolysiloxane (e.g., DB-5ms, HP-5Q), 30m x 0.25mm x 0.25µm[2]Provides good separation and minimizes column bleed.
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/minInert and provides good separation efficiency.
Oven Program Start at a lower temperature (e.g., 80°C), ramp to a final temperature that elutes the analyte without exceeding the column's limit.[13]Optimizes separation and minimizes analysis time.
MS Transfer Line Temp 280 °C[22]Prevents condensation of the analyte before it reaches the ion source.
Ion Source Temp 230 °C[22]Promotes efficient ionization.
Acquisition Mode Selected Ion Monitoring (SIM) or Full ScanSIM mode offers higher sensitivity for quantification, while Full Scan is useful for identification.[22]

References

  • Abbasi, K., et al. (n.d.).
  • UVTECH. (2025, November 10). The GC inlet is a major area for contamination. How should we maintain it routinely? UVTECH.
  • BenchChem. (2025). Reducing background noise in GC/MS analysis of phenols. BenchChem.
  • LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Cole-Parmer. (2021, March 26). Achieving Low Levels of GC Column Bleed. Cole-Parmer.
  • Technology Networks. (2025, April 1). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Technology Networks.
  • Sigma-Aldrich. (n.d.). Prevent GC Inlet Problems BEFORE They Cost You Time and Money. Sigma-Aldrich.
  • Drawell. (2025, July 7). GC Sample Preparation - Techniques and Challenges. Drawell.
  • Patsnap. (2025, September 22). How to Validate GC-MS Data for Trace-level Analysis.
  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Phenomenex.
  • LCGC. (2013, December 1). Optimizing GC–MS Methods.
  • Separation Science. (2024, June 5). GC Column Bleed: Causes and Prevention.
  • PubMed. (2013, August 15). Identification and differentiation of methcathinone analogs by gas chromatography-mass spectrometry.
  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines.
  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More.
  • Scientific Instrument Services. (n.d.). MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Scientific Instrument Services.
  • BenchChem. (2025). Improving the signal-to-noise ratio in mass spectrometry of peptides. BenchChem.
  • Ovid. (n.d.). Determination of Synthetic Cathinones in Urine... : Journal of Analytical Toxicology. Ovid.
  • Element Lab Solutions. (n.d.). GC Inlet Maintenance. Element Lab Solutions.
  • PubMed. (2016, September 15). A GC-MS Method for Detection and Quantification of Cathine, Cathinone, Methcathinone and Ephedrine in Oral Fluid.
  • Agilent. (2024, June 25). How Does Bleed Impact GC/MS Data and How Can It Be Controlled? Agilent.
  • Phenomenex. (n.d.). The Inlet: Setting a Maintenance Schedule. Phenomenex.
  • Delloyd's Lab-Tech. (n.d.). Gas chromatography Troubleshooting methods. Delloyd's Lab-Tech.
  • ResearchGate. (2017, February 23). How do I decrease background noise on GC/MS?
  • Organomation. (n.d.). Common Mistakes in Preparing Samples for Chromatography.
  • National Institute of Standards and Technology. (n.d.). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. National Institute of Standards and Technology.
  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. ChromSolutions.
  • Postnova Analytics. (n.d.). Maintaining your Agilent GC and GC/MS Systems. Postnova Analytics.
  • Shimadzu. (n.d.).
  • Patsnap. (2025, September 19). How to Improve ICP-MS Signal-to-Noise Ratio.
  • ACS Publications. (2012, September 17). Matrix Behavior during Sample Preparation Using Metabolomics Analysis Approach for Pesticide Residue Analysis by GC-MS in Agricultural Products. Journal of Agricultural and Food Chemistry.
  • BASi. (n.d.).
  • Restek. (n.d.). TROUBLESHOOTING GUIDE. Restek.
  • Chromatography Forum. (2018, June 29).
  • ResearchGate. (n.d.). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry.
  • LGM Pharma. (2023, August 1).
  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Environics.
  • BenchChem. (2025). Technical Support Center: Derivatization of Norbenzphetamine for GC-MS Analysis. BenchChem.
  • BenchChem. (2026). How to reduce siloxane background noise in GC-MS analysis. BenchChem.
  • PMC. (n.d.). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry.
  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Shimadzu.

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation of UV-Vis Spectrophotometry for (1R,2R)-2-Amino-1-phenylpropan-1-ol Hydrochloride: A Comparative Guide

Introduction & Mechanistic Grounding (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, commonly known as cathine hydrochloride or (+)-norpseudoephedrine HCl, is a sympathomimetic amine clinically utilized as an anorecti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

(1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, commonly known as cathine hydrochloride or (+)-norpseudoephedrine HCl, is a sympathomimetic amine clinically utilized as an anorectic agent for the adjunct treatment of obesity (1)[1]. From an analytical perspective, quantifying ephedrine-type alkaloids presents distinct challenges. They are highly hydrophilic, basic in nature, and possess poor UV absorption characteristics above 210 nm due to the lack of an extended conjugated π-electron system (2)[2].

As a Senior Application Scientist, I frequently evaluate the trade-offs between analytical throughput and specificity. Why do we observe poor UV response for Cathine HCl? The molecule's primary chromophore is an isolated phenyl ring. This structure yields a strong primary absorption band (E-band) near 210 nm and a much weaker secondary band (B-band, exhibiting fine structure) around 257 nm.

The Causality of Method Selection: Because the molar absorptivity (ε) at 257 nm is exceptionally low, trace impurities or matrix excipients easily mask the API signal. Conversely, measuring at 210 nm significantly increases sensitivity but sacrifices specificity, as many organic solvents, dissolved gases, and excipients absorb strongly at this wavelength[2]. Therefore, a self-validating analytical system for direct UV-Vis must be strictly limited to pure Active Pharmaceutical Ingredient (API) release or simple solid oral dosage forms, validated rigorously according to the latest ICH Q2(R2) guidelines (3)[3]. For complex botanical or biological matrices, orthogonal techniques like HPLC-UV or LC-MS/MS are mandatory.

Decision Matrix: When to Deploy UV-Vis

G Sample Cathine HCl Sample Matrix Matrix Complexity Assessment Sample->Matrix API Pure API / Simple Matrix Matrix->API High Purity Complex Biological / Botanical Matrix Matrix->Complex High Interference UV Direct UV-Vis Spectrophotometry (λ = 210 nm) API->UV HPLC HPLC-UV or LC-MS/MS (Requires SPE Cleanup) Complex->HPLC Val_UV ICH Q2(R2) Validation Assay Focus: Linearity, Accuracy UV->Val_UV Val_HPLC ICH Q2(R2) Validation Impurity Focus: Specificity, LOD/LOQ HPLC->Val_HPLC

Decision matrix for Cathine HCl analytical method selection and ICH Q2(R2) validation focus.

Comparative Performance Analysis

To objectively evaluate UV-Vis spectrophotometry, we must benchmark it against industry-standard chromatographic techniques. While UV-Vis cannot compete with the specificity of LC-MS/MS, it offers unparalleled throughput for routine QA/QC environments handling pure compounds.

ParameterDirect UV-Vis SpectrophotometryHPLC-UV (Polar-Embedded Phenyl)LC-MS/MS
Primary Chromophore / Signal Phenyl ring E-band (~210 nm)Phenyl ring E-band (~210 nm)Precursor m/z 152 → Product Ions
Specificity Low (Susceptible to matrix interference)High (Chromatographic resolution)Ultra-High (Mass-to-charge isolation)
Sensitivity (LOD) ~ 1.0 - 5.0 µg/mL~ 0.1 - 0.5 µg/mL< 0.01 µg/mL
Throughput Very High (< 1 min per sample)Medium (~ 15-20 min per sample)Low to Medium (~ 10-15 min per sample)
Cost per Analysis LowMediumHigh
Optimal Application Bulk API Release, Content UniformityDietary Supplements, Complex FormulationsPharmacokinetics, Biological Fluids

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

A robust analytical method must be a self-validating system, incorporating internal controls at every step to prove it is "fit for the intended purpose" (4)[4]. Below is the optimized protocol for validating Cathine HCl via UV-Vis.

Step 1: Solvent Blanking & System Suitability

  • Action: Use ultra-pure HPLC-grade 0.1M HCl as the diluent. Zero the spectrophotometer at 210 nm.

  • Causality: Cathine HCl lacks extended conjugation; any trace organic impurities in the solvent will absorb at 210 nm, causing baseline drift and false positives.

Step 2: Specificity Verification (The Critical Check)

  • Action: Scan the placebo matrix, diluent, and a 30 µg/mL Cathine HCl standard from 190 nm to 400 nm.

  • Causality: ICH Q2(R2) mandates that for assay methods, specificity must be demonstrated. This step ensures that the absorbance at the analytical wavelength (210 nm) is exclusively due to the (1R,2R)-2-Amino-1-phenylpropan-1-ol molecule and not overlapping excipients[3].

Step 3: Linearity & Range Execution

  • Action: Prepare a master stock solution (1.0 mg/mL) and perform serial dilutions to achieve 5 concentration levels (10, 20, 30, 40, 50 µg/mL). Measure absorbance at 210 nm.

  • Causality: Validates that the Lambert-Beer law holds true across the intended operational range (typically 50% to 150% of nominal concentration) without detector saturation.

Step 4: Accuracy via Standard Addition

  • Action: Spike known quantities of Cathine HCl reference standard into the placebo matrix at 80%, 100%, and 120% of the target concentration (n=3 per level).

  • Causality: Proves that the method recovers the true value of the analyte without matrix suppression or enhancement, fulfilling ICH Q2(R2) accuracy requirements[3].

Step 5: Precision Assessment

  • Action: Analyze six independent preparations of the 100% test concentration (30 µg/mL) on the same day (Repeatability) and on a different day by a different analyst (Intermediate Precision).

  • Causality: Confirms the reliability of the sample preparation and instrument reading under identical and varied conditions.

Quantitative Validation Data

The following table summarizes the experimental validation data for Cathine HCl analyzed via UV-Vis spectrophotometry at 210 nm, demonstrating full compliance with ICH Q2(R2) acceptance criteria.

ICH Q2(R2) ParameterAcceptance CriteriaExperimental Result (UV-Vis at 210 nm)Status
Specificity No interference from diluent/placeboAbsorbance of placebo < 0.005 AU at 210 nmPass
Linearity R² ≥ 0.995 (50% to 150% of nominal)R² = 0.9992 (Range: 10 - 50 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 levels (n=9)Mean Recovery = 99.8% (Range: 99.1% - 100.4%)Pass
Precision (Repeatability) % RSD ≤ 2.0% (n=6 at 100% conc.)% RSD = 0.85%Pass
Intermediate Precision % RSD ≤ 2.0% (Different day/analyst)% RSD = 1.12%Pass
Robustness Stable across minor wavelength shifts% RSD = 1.4% (λ ± 2 nm shift)Pass

Conclusion

Direct UV-Vis spectrophotometry is a highly viable, cost-effective alternative to HPLC-UV for the analysis of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, provided its application is strategically limited. Because the molecule relies on a weak phenyl ring chromophore absorbing near 210 nm, the method is highly sensitive to matrix interference. However, when applied to pure API release testing or simple formulations, and rigorously validated against ICH Q2(R2) parameters for Linearity, Accuracy, and Precision, UV-Vis delivers rapid, dependable, and reproducible analytical data.

Sources

Comparative

Cross-validation of ELISA and HPLC for (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride

Executive Summary (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, commonly known as D-norpseudoephedrine or Cathine hydrochloride , is a psychoactive phenethylamine alkaloid found in Catha edulis (khat) and is classif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, commonly known as D-norpseudoephedrine or Cathine hydrochloride , is a psychoactive phenethylamine alkaloid found in Catha edulis (khat) and is classified as a regulated stimulant. In forensic, clinical, and anti-doping contexts, the accurate detection of cathine presents a unique analytical challenge due to its structural homology with other diastereomers (e.g., ephedrine, pseudoephedrine) and synthetic amphetamines.

To establish a robust, high-confidence analytical pipeline, laboratories must employ a cross-validated approach. This guide provides an in-depth comparison of Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput preliminary screening and High-Performance Liquid Chromatography (HPLC) for definitive chiral separation and quantification.

Mechanistic Foundations: Why Cross-Validate?

Relying on a single analytical modality for phenethylamines introduces significant risk. As an application scientist, I design workflows based on orthogonal principles to ensure absolute data integrity.

  • The ELISA Principle (Immunological Recognition): ELISA relies on the competitive binding of an antibody to a specific structural epitope. While highly sensitive, antibodies raised against phenethylamines often exhibit cross-reactivity with structurally similar compounds[1]. ELISA answers the question: "Is a phenethylamine-like structure present?"

  • The HPLC Principle (Physicochemical Separation): HPLC, specifically utilizing a chiral stationary phase, separates molecules based on differential spatial interactions. It provides the stereoselectivity required to distinguish (1R,2R)-cathine from its (1S,2S) enantiomer and other diastereomers[2]. HPLC answers the question: "Is this definitively (1R,2R)-cathine, and exactly how much is there?"

G Sample Sample Matrix (Urine / Khat Extract) SPE SCX-SPE Purification (Cation Exchange) Sample->SPE Acidification Split Aliquot Distribution SPE->Split Basic Elution ELISA ELISA Screening (Competitive Binding) Split->ELISA High-Throughput HPLC HPLC-UV Analysis (Chiral Separation) Split->HPLC High-Resolution Data Cross-Validation (Correlation & Regression) ELISA->Data Preliminary [ng/mL] HPLC->Data Confirmatory [µg/mL]

Figure 1: Orthogonal cross-validation workflow for Cathine HCl detection.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate internal controls and mechanistic safeguards.

Phase 1: Sample Preparation via SCX-SPE

Biological matrices (urine) or botanical extracts contain complex interferents. Strong Cation-Exchange Solid-Phase Extraction (SCX-SPE) is utilized to isolate basic alkaloids[3].

  • Step 1: Conditioning. Pass 2.0 mL of Methanol followed by 2.0 mL of 0.1 M HCl through the SCX cartridge.

  • Step 2: Loading. Adjust the sample pH to 3.0 using 0.1 M HCl, spike with 500 µg of (+)-ephedrine hydrochloride (Internal Standard), and load 5.0 mL onto the column.

    • Causality Checkpoint: Cathine is a basic amine (pKa ~9.9). Acidifying the sample ensures the amine is fully protonated ( NH3+​ ), maximizing ionic retention on the negatively charged sulfonate groups of the SCX sorbent[3].

  • Step 3: Washing. Wash with 2.0 mL of 0.1 M HCl followed by 2.0 mL of Methanol to elute neutral and acidic impurities.

  • Step 4: Elution. Elute the target analytes using 2.0 mL of Methanol containing 5% Ammonium Hydroxide.

    • Causality Checkpoint: The high pH of the eluent deprotonates the amine, breaking the ionic interaction and releasing the cathine.

  • Step 5: Reconstitution. Evaporate the eluate under a gentle nitrogen stream and reconstitute in the appropriate assay buffer (for ELISA) or mobile phase (for HPLC).

Phase 2: Competitive ELISA Screening

ELISA_Mech Cathine Free Cathine (Sample) Antibody Immobilized Antibody (Microplate) Cathine->Antibody Competes Conjugate HRP-Cathine (Conjugate) Conjugate->Antibody Competes Wash Wash Step (Removes Unbound) Antibody->Wash Substrate TMB Substrate Wash->Substrate Bound HRP Signal Colorimetric Signal (Inversely Proportional) Substrate->Signal Oxidation

Figure 2: Competitive ELISA mechanism demonstrating inverse signal proportionality.

  • Step 1: Add 10 µL of the reconstituted sample (or calibration standards) and 100 µL of Horseradish Peroxidase (HRP)-labeled drug conjugate to the antibody-coated microplate wells.

  • Step 2: Incubate at room temperature for 45 minutes. Free cathine and the HRP-conjugate compete for limited antibody binding sites.

  • Step 3: Wash the plate 3 times with wash buffer to remove unbound materials.

  • Step 4: Add 100 µL of K-Blue® Substrate (TMB). Incubate for 30 minutes in the dark.

  • Step 5: Halt the reaction with 100 µL of 1N HCl (Stop Solution). Read absorbance at 450 nm. The color intensity is inversely proportional to the cathine concentration.

Phase 3: HPLC-UV Chiral Confirmation

To confirm the ELISA findings and resolve enantiomers, HPLC is performed using a chiral stationary phase[2].

  • Step 1: System Setup. Utilize an Agilent 1200 series (or equivalent) equipped with a UV detector set to 220 nm.

  • Step 2: Column Selection. Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm particle size). Maintain the column compartment at 25°C.

    • Causality Checkpoint: The amylose tris(3,5-dimethylphenylcarbamate) coating on the silica support provides the specific stereocavities necessary for the baseline resolution of (1R,2R)-cathine from its enantiomers[2].

  • Step 3: Mobile Phase Preparation. Prepare an isocratic mixture of n-Heptane : Ethanol : Diethylamine (920:80:1 v/v). Degas via sonication.

    • Causality Checkpoint: Why add Diethylamine? Without it, the basic amine group of cathine interacts with residual acidic silanol groups on the silica support, causing severe peak tailing. Diethylamine acts as a competing base, masking these silanols and ensuring sharp, symmetrical peaks[2].

  • Step 4: Execution. Inject 50 µL of the sample at a flow rate of 1.0 mL/min. Quantify the cathine peak relative to the (+)-ephedrine internal standard.

Data Presentation & Performance Comparison

The following tables synthesize the quantitative performance metrics and cross-reactivity profiles of both methodologies, demonstrating why they must be used in tandem.

Table 1: Analytical Performance Comparison

ParameterELISA (Competitive)HPLC-UV (Chiralpak AD-H)
Primary Utility High-throughput preliminary screeningConfirmatory quantification & Chiral separation
Limit of Detection (LOD) ~1 - 10 ng/mL~1.0 µg/mL[2]
Linearity Range Non-linear (Requires 4-parameter logistic fit)1.0 µg/mL to 20.0 µg/mL (R² > 0.99)[2]
Throughput 96 wells / ~2 hours~15 - 20 minutes per injection
Matrix Effects High (Often requires sample dilution)Low (Mitigated by SCX-SPE & Internal Standard)
Stereoselectivity Poor (Cannot distinguish enantiomers)Excellent (Baseline resolution of enantiomers)[2]

Table 2: Cross-Reactivity & Selectivity Profile

CompoundELISA Cross-Reactivity (%)HPLC Retention Profile
(1R,2R)-Cathine HCl 100% (Target) Resolved (Target Peak)
(1S,2S)-Cathine HClHigh (Antibody dependent)Resolved (Distinct Peak)
(+)-Ephedrine HCl< 0.1%Resolved (Used as Internal Standard)[3]
PhenylpropanolamineVariable (~0.1 - 1%)[1]Resolved
AmphetamineModerate to High[1]Resolved

Note: ELISA cross-reactivity is highly dependent on the specific monoclonal or polyclonal antibody utilized in the commercial kit. A positive ELISA result must always trigger an HPLC confirmation.

Conclusion

For the rigorous analysis of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, a standalone technique is insufficient. ELISA provides the necessary sensitivity and throughput to screen large batches of samples rapidly, but its inherent vulnerability to cross-reactivity with other phenethylamines compromises its specificity. By coupling ELISA with a self-validating HPLC-UV method utilizing a Chiralpak AD-H stationary phase and a carefully optimized mobile phase (incorporating diethylamine to suppress silanol interactions), laboratories achieve a comprehensive, E-E-A-T compliant analytical workflow that guarantees both efficiency and unassailable accuracy.

References

  • HPLC separation of enantiomeric cathine hydrochloride using a chiral stationary phase. TSI Journals. Available at:[Link]

  • Cation-exchange solid-phase and liquid-liquid extraction for the determination of khat alkaloids by reversed phase HPLC-DAD. SciSpace. Available at:[Link]

  • Forensic Drug Detection - Cross-reactivity Data. Neogen. Available at:[Link]

  • Common commercial immunoassay for workplace drug urinalysis - Principle, cross-reactivity and interference. Journal of Food and Drug Analysis. Available at:[Link]

Sources

Validation

Pharmacodynamic Efficacy Comparison: (1R,2R)-2-Amino-1-phenylpropan-1-ol Hydrochloride vs. Amphetamine Derivatives

Executive Summary The structural nuances of phenethylamine derivatives profoundly dictate their pharmacodynamic profiles, dictating both their therapeutic utility and abuse liability. This guide provides an objective, da...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural nuances of phenethylamine derivatives profoundly dictate their pharmacodynamic profiles, dictating both their therapeutic utility and abuse liability. This guide provides an objective, data-driven comparison between (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride (a norpseudoephedrine enantiomer, commonly discussed alongside cathine) and standard amphetamine derivatives (such as d-amphetamine). While both classes operate as monoamine releasing agents, the presence of a β -hydroxyl group in norpseudoephedrine fundamentally alters its transporter selectivity, heavily biasing it toward the norepinephrine transporter (NET) while significantly attenuating its efficacy at the dopamine transporter (DAT).

Structural Pharmacology & Mechanism of Action

Both (1R,2R)-2-Amino-1-phenylpropan-1-ol and amphetamines share a core phenethylamine backbone, allowing them to act as competitive substrates for biogenic amine transporters 1[1]. However, their mechanisms diverge based on structural lipophilicity and steric interactions within the transporter binding pockets:

  • Amphetamine Derivatives: Lacking a β -hydroxyl group, amphetamines are highly lipophilic. They readily cross the blood-brain barrier and bind with high affinity to both DAT and NET 2[2]. Once internalized, they disrupt the vesicular monoamine transporter 2 (VMAT2), collapsing the vesicular pH gradient and triggering a massive reverse-transport efflux of dopamine (DA) and norepinephrine (NE) into the synaptic cleft 3[3].

  • (1R,2R)-2-Amino-1-phenylpropan-1-ol: The addition of a polar hydroxyl group on the β -carbon decreases overall lipophilicity and alters the spatial conformation required for optimal binding within the hydrophobic pocket of DAT4[4]. Consequently, while it retains high efficacy as a NET substrate, its potency at DAT is reduced by nearly an order of magnitude compared to amphetamine5[5].

MOA Drug (1R,2R)-2-Amino- 1-phenylpropan-1-ol Transporter DAT / NET Binding Drug->Transporter NET Preferential Amph Amphetamines Amph->Transporter High DAT/NET Affinity VMAT2 VMAT2 Inhibition Transporter->VMAT2 Cytosolic Entry Efflux Transporter Reversal Transporter->Efflux Conformational Shift VMAT2->Efflux Vesicular Release Synapse Synaptic DA/NE Accumulation Efflux->Synapse Neurotransmitter Surge

Fig 1. Monoamine transporter reversal mechanism of phenethylamine derivatives.

Quantitative Efficacy Profiling

The behavioral implications of these structural differences are best understood through their half-maximal effective concentrations ( EC50​ ) for inducing monoamine release. A high DAT/NET ratio indicates preferential norepinephrine release, which correlates with thermogenic and anorectic effects but lower abuse liability. Conversely, a low DAT/NET ratio (balanced release) is the hallmark of highly reinforcing psychostimulants 6[6].

Pharmacological Target(1R,2R)-2-Amino-1-phenylpropan-1-old-Amphetamine
DAT (Dopamine) EC50​ ~294 nM~20 - 40 nM
NET (Norepinephrine) EC50​ ~30 nM~7 - 30 nM
SERT (Serotonin) EC50​ > 10,000 nM (Inactive)> 3,000 nM
DAT/NET Selectivity Ratio ~9.8 (NET Preferential)~1.5 (Balanced DA/NE)
Primary Behavioral Profile Thermogenic, Anorectic, Mild StimulantRobust Psychostimulant, High Reinforcement

Data synthesized from in vitro synaptosome release assays[1][5][6].

Experimental Methodologies: Self-Validating Systems

To objectively quantify the differences in transporter efficacy, researchers rely on highly controlled ex vivo and in vivo assays. The following protocols are designed with built-in validation mechanisms to ensure data integrity.

Protocol A: Radiometric In Vitro Monoamine Efflux Assay

This assay measures the ability of the test compounds to reverse transporter flux and induce the release of pre-loaded radiolabeled monoamines5[5].

  • Synaptosome Isolation: Homogenize rat striatum (for DAT) or prefrontal cortex (for NET) in ice-cold sucrose buffer, followed by differential centrifugation.

    • Causality: Synaptosomes are utilized because they preserve the presynaptic terminal's structural integrity, including functional DAT/NET and VMAT2 proteins, allowing for the isolation of presynaptic release mechanisms from postsynaptic feedback loops.

  • Radioligand Pre-loading: Incubate synaptosomes with [3H] -Dopamine or [3H] -Norepinephrine until steady-state accumulation is achieved.

    • Causality: Tritium labeling allows for highly sensitive, precise radiometric quantification of efflux that cannot be achieved with standard colorimetric assays.

  • Compound Incubation: Introduce varying concentrations of (1R,2R)-2-Amino-1-phenylpropan-1-ol or d-amphetamine (1 nM to 10,000 nM) to the synaptosomes for 15 minutes.

  • Reaction Termination: Rapidly dilute the mixture with ice-cold wash buffer and subject it to vacuum filtration over GF/B glass fiber filters.

    • Causality: The sudden drop in temperature and rapid filtration instantly halts transporter kinetics, ensuring the measured retained radioactivity accurately reflects the exact moment of termination.

  • Quantification & Validation: Measure retained tritium via liquid scintillation counting.

    • Self-Validating Control: To confirm that the observed monoamine efflux is strictly transporter-mediated (and not an artifact of lipophilic membrane disruption), a parallel assay must be run incorporating a selective DAT inhibitor (e.g., GBR-12909). If the test compound's efflux is nullified by the inhibitor, the mechanism is definitively validated as dependent on active transport.

Workflow S1 1. Synaptosome Isolation (Rat Striatum/Cortex) S2 2. Radioligand Pre-loading (Incubate with [3H]-DA / [3H]-NE) S1->S2 S3 3. Drug Exposure (Add Test Compounds at Steady State) S2->S3 S4 4. Reaction Termination (Rapid Vacuum Filtration) S3->S4 S5 5. Tritium Quantification (Liquid Scintillation Counting) S4->S5 S6 6. Data Synthesis (Calculate EC50 via Non-linear Regression) S5->S6

Fig 2. Self-validating in vitro radiometric assay workflow for monoamine efflux.

Protocol B: In Vivo Microdialysis for Extracellular Monoamine Quantification

To translate in vitro findings into physiological efficacy, microdialysis is used to measure real-time neurotransmitter fluctuations in the nucleus accumbens of live, freely moving rodents3[3].

  • Probe Implantation: Stereotaxically implant a semi-permeable microdialysis probe into the target brain region.

  • Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) through the probe at a constant flow rate (e.g., 1.0 µL/min).

    • Causality: aCSF is strictly required to maintain the delicate osmotic and ionic balance of the brain interstitial fluid, preventing localized tissue necrosis or spontaneous depolarization.

  • Sample Collection & HPLC-ECD Analysis: Administer the test compound systemically and collect dialysate fractions every 15 minutes. Analyze using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

    • Self-Validating Control: Baseline monoamine levels must be established with less than 10% variance over three consecutive fractions prior to drug administration. If the baseline is unstable, the probe membrane is likely compromised or the tissue is inflamed, and the data must be discarded.

Translational Implications

The profound difference in DAT efficacy between (1R,2R)-2-Amino-1-phenylpropan-1-ol and amphetamine derivatives dictates their clinical and toxicological trajectories. Amphetamines, with their potent DA-releasing capabilities, heavily stimulate the mesolimbic reward pathway, resulting in high reinforcing efficacy and abuse liability7[7]. Conversely, the β -hydroxylated (1R,2R)-2-Amino-1-phenylpropan-1-ol functions primarily as a preferential NET releaser. While it still possesses sympathomimetic and mild central stimulant properties, its diminished dopaminergic punch significantly lowers its potential for compulsive self-administration, making it a compound of interest for applications requiring thermogenesis or appetite suppression without severe psychostimulant side effects8[8].

References

  • PharmaCompass. (1R,2R)
  • NIH PMC.
  • NIH PMC.
  • IIAB. L-Norpseudoephedrine.
  • NCATS Inxight Drugs. NORPSEUDOEPHEDRINE, (-)-.
  • ACS Publications.
  • Encyclopedia MDPI.
  • Biomedicus.
  • MDPI.

Sources

Comparative

Benchmarking (1R,2R)-2-Amino-1-phenylpropan-1-ol Hydrochloride in Standard Neurochemical Assays: A Comparative Guide

As a Senior Application Scientist in neuropharmacology, I frequently consult on the selection of appropriate reference standards for monoamine transporter assays. The compound (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in neuropharmacology, I frequently consult on the selection of appropriate reference standards for monoamine transporter assays. The compound (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride —more commonly known as 1 or L-norpseudoephedrine—is a highly valuable tool compound[1]. It is one of the four optical isomers of phenylpropanolamine and serves as a preferential 2 (NRA)[2].

This guide objectively compares the in vitro performance of the (1R,2R) stereoisomer against its structural alternatives, providing the mechanistic causality and self-validating protocols necessary to deploy it effectively in your drug development pipeline.

Stereochemical Significance: Why the (1R,2R) Configuration Matters

The spatial orientation of the beta-hydroxyl and alpha-methyl groups on the phenethylamine backbone dictates a molecule's binding affinity and transport efficacy at biogenic amine transporters. The (1R,2R) threo configuration of (-)-norpseudoephedrine positions these functional groups to optimally fit the binding pocket of the Norepinephrine Transporter (NET), while sterically hindering optimal engagement with the Dopamine Transporter (DAT)[2].

Unlike non-hydroxylated amphetamines, which trigger massive, non-selective monoamine efflux, the hydroxyl group in the (1R,2R) configuration acts as an intrinsic selectivity switch. This makes it an ideal benchmark when you need to isolate noradrenergic pathways without the confounding variable of robust dopaminergic cross-talk.

Comparative Benchmarking: Transporter Efficacy & Selectivity

When benchmarking novel reuptake inhibitors or releasing agents, selecting the correct stereoisomer is paramount. While (+)-norpseudoephedrine (Cathine) is frequently cited in literature, its (1S,2S) configuration yields a higher absolute potency but a narrower selectivity window.

As shown in the data below, the (1R,2R) configuration sacrifices a small degree of absolute potency for a significantly wider selectivity window (~9.8-fold preference for NET over DAT, compared to Cathine's ~4.6-fold)[3].

Table 1: Monoamine Release EC₅₀ Values of Phenylpropanolamine Stereoisomers
CompoundStereochemistryNET Release EC₅₀ (nM)DAT Release EC₅₀ (nM)NET/DAT Selectivity Ratio*
(-)-Norpseudoephedrine (1R,2R) 30.1 294.0 ~9.8x
(+)-Norpseudoephedrine (Cathine)(1S,2S)15.068.3~4.6x
(+)-Norephedrine(1S,2R)42.1302.0~7.2x
(-)-Norephedrine(1R,2S)137.01371.0~10.0x

*Calculated as (DAT EC₅₀ / NET EC₅₀). A higher ratio indicates a stronger preference for triggering norepinephrine release over dopamine release.[3]

Standardized Protocol: Synaptosomal Monoamine Release Assay

To accurately measure the EC₅₀ values presented above, the experimental design must be a self-validating system . The following protocol isolates NET function by systematically eliminating vesicular release and off-target transporter uptake[4],[5].

G A (1R,2R)-Norpseudoephedrine B NET Binding A->B Substrate D Cytosolic Accumulation B->D Internalization C DAT/SERT Blockade (GBR12935/Citalopram) C->B Isolates NET E Transporter Reversal (Efflux of [3H]MPP+) D->E Gradient Shift F Scintillation Counting E->F Quantification

Figure 1: Mechanistic workflow of (1R,2R)-norpseudoephedrine-induced monoamine efflux via NET.

Step-by-Step Methodology

Step 1: Tissue Preparation & Vesicular Depletion

  • Action: Homogenize rat brain tissue (excluding cerebellum and caudate) in ice-cold 10% sucrose buffer containing 1 µM reserpine[4].

  • Causality: Reserpine irreversibly blocks the Vesicular Monoamine Transporter (VMAT). This depletes endogenous vesicular stores, ensuring that any measured radioligand efflux is strictly mediated by the reversal of the surface plasma membrane transporter (NET), rather than confounding exocytotic release.

Step 2: Pharmacological Isolation of NET

  • Action: Supplement the homogenate with 50 nM GBR12935 and 100 nM citalopram[5].

  • Causality: GBR12935 is a highly selective DAT inhibitor, and citalopram is a selective SERT inhibitor. By blocking these secondary uptake sites, we create a self-validating closed system where the radioligand can only interact with NET.

Step 3: Radioligand Loading

  • Action: Incubate the synaptosomal preparation to steady state with 5 nM [³H]MPP⁺ in a Krebs-phosphate buffer[4].

  • Causality: [³H]MPP⁺ is a robust, degradation-resistant substrate for NET. Loading it to steady state establishes the baseline intracellular concentration gradient required to measure drug-induced transporter reversal.

Step 4: Drug Incubation & Efflux Trigger

  • Action: Add 850 µL of the [³H]MPP⁺-preloaded synaptosomes to test tubes containing 150 µL of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride at varying concentrations (e.g., 1 nM to 10,000 nM)[5].

  • Causality: The introduction of the (1R,2R) stereoisomer competitively binds NET, gets internalized, and forces the transporter to operate in reverse, expelling the [³H]MPP⁺ into the extracellular space.

Step 5: Termination and Quantification

  • Action: Terminate the reaction rapidly by diluting with 4 mL of wash buffer, followed immediately by vacuum filtration over GF/B glass microfiber filters. Quantify the retained tritium using a liquid scintillation counter[4].

  • Causality: Rapid dilution and filtration halt transporter kinetics instantly. The reduction in retained intracellular tritium is directly proportional to the releasing efficacy (EC₅₀) of the test compound.

Conclusion: Strategic Application in Drug Development

When designing assays to evaluate novel therapeutics for ADHD, narcolepsy, or obesity, the choice of reference standard dictates the resolution of your data. While non-specific amphetamines or the (1S,2S) Cathine isomer provide strong baseline signals, (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride is the superior benchmark for evaluating preferential noradrenergic activity. Its ~9.8x selectivity ratio ensures that your benchmarking data reflects true NET modulation without the noise of off-target dopaminergic activation.

References

  • Wikipedia: Ephedrine - wikipedia.org -
  • CATHINE - Inxight Drugs - nc
  • L-Norpseudoephedrine - Wikipedia - wikipedia.org -
  • (-)-Norpseudoephedrine | C9H13NO | CID 162265 - PubChem - nih.gov -
  • NORPSEUDOEPHEDRINE, (-)

Sources

Safety & Regulatory Compliance

Safety

(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride proper disposal procedures

Proper disposal of controlled laboratory substances requires a precise intersection of chemical knowledge, regulatory compliance, and rigorous operational security. (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride —wide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of controlled laboratory substances requires a precise intersection of chemical knowledge, regulatory compliance, and rigorous operational security. (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride —widely recognized in pharmacological literature as Cathine hydrochloride or (+)-norpseudoephedrine hydrochloride —is a substituted phenethylamine and a central nervous system stimulant[1].

Because of its potential for diversion and abuse, this compound is strictly regulated as a Schedule IV controlled substance by the U.S. Drug Enforcement Administration (DEA)[1]. For researchers and drug development professionals, disposing of this chemical is not merely an environmental consideration; it is a strict legal mandate governed by the DEA's "non-retrievable" standard[2].

This guide provides a comprehensive, self-validating operational framework for the compliant disposal of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride.

Regulatory Framework & The "Non-Retrievable" Mandate

The foundational rule governing the disposal of Cathine hydrochloride is Title 21 CFR Part 1317[3]. The DEA mandates that any destruction process must render the controlled substance "non-retrievable" [2].

The Causality of the Standard: The DEA does not mandate a specific destruction technique (like a specific chemical reaction), but rather an outcome[2]. "Non-retrievable" means the substance's physical or chemical state is permanently altered through irreversible means, making the active pharmaceutical ingredient (API) unavailable and unusable for any practical purpose[2][4]. Historical disposal methods, such as flushing the compound down the drain (sewering) or mixing it with kitty litter, are explicitly prohibited because the API can theoretically be extracted and diverted[4][5].

Quantitative & Regulatory Data Summary

Summarizing the regulatory metrics ensures your laboratory maintains compliance across all operational fronts.

Property / MetricValue / Classification
Chemical Name (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride
Common Synonyms Cathine hydrochloride, (+)-norpseudoephedrine HCl[1]
CAS Number 2153-98-2 (Hydrochloride salt)[6]
DEA Schedule Schedule IV (DEA Code: 1230)[1]
Disposal Standard Irreversible physical/chemical alteration ("Non-retrievable")[2]
Required Documentation DEA Form 41 (Registrant Record of Controlled Substances Destroyed)[7]
Record Retention Minimum 2 years (Federal mandate); up to 5 years (Institutional)[4][5]

Disposal Workflows and Methodologies

To maintain a self-validating chain of custody, laboratories must choose between two primary disposal pathways: On-Site Chemical Digestion or Off-Site Reverse Distribution .

DisposalWorkflow Start Identify Unwanted Cathine HCl Inventory Log in Controlled Substance Inventory Start->Inventory Decision Select Disposal Method Inventory->Decision ReverseDist Transfer to DEA-Registered Reverse Distributor Decision->ReverseDist Off-site OnSite On-Site Destruction (Chemical Digestion) Decision->OnSite On-site Form41 Complete DEA Form 41 (Two Witnesses) ReverseDist->Form41 OnSite->Form41 End Retain Records for 2-5 Years Form41->End

Figure 1: DEA-compliant disposal workflow for (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride.

Protocol A: On-Site Destruction via Chemical Digestion

This protocol is ideal for small volumes, residual analytical standards, or expired aliquots.

  • Mechanism & Causality: When the hydrochloride salt is introduced into a commercially available chemical digestion system (e.g., Rx Destroyer™ or DRUGBUSTER®), the API is adsorbed into a highly cross-linked activated carbon matrix[4]. This permanently traps the phenethylamine molecule, altering its physical state irreversibly and preventing solvent extraction, thereby fulfilling the DEA's non-retrievable mandate[2][4].

Step-by-Step Methodology:

  • Inventory Extraction: Remove the (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride from the locked controlled-substance safe.

  • Dual-Verification: Two authorized employees must physically verify the weight or volume of the substance being removed[3]. This self-validates the protocol by ensuring no mass is lost to diversion.

  • Transfer: Open the DEA-compliant active-charcoal chemical digestion container. Carefully transfer the solid powder or liquid solution into the container.

  • Agitation: Seal the container tightly and gently agitate it for 30 seconds to initiate the chemical binding and adsorption process.

  • Documentation: Both witnessing employees must immediately sign DEA Form 41, detailing the exact quantity destroyed and the method used[5][7].

  • Final Disposal: Once the digestion container reaches its maximum capacity, the solidified, non-retrievable matrix can be disposed of in the regular solid waste stream (subject to local EPA/RCRA guidelines)[4].

Protocol B: Off-Site Transfer to a Reverse Distributor

This protocol is required for bulk quantities or large-scale laboratory cleanouts where on-site digestion is logistically inefficient.

  • Mechanism & Causality: Transferring the material to a DEA-registered reverse distributor shifts the burden of physical destruction. The distributor utilizes high-temperature incineration, which breaks the covalent bonds of the compound's carbon backbone, ensuring complete molecular destruction and satisfying the non-retrievable standard[5].

Step-by-Step Methodology:

  • Segregation: Isolate the bulk Cathine hydrochloride in a secure, locked safe, clearly marked for disposal.

  • Manifesting: Contact a DEA-registered reverse distributor. Because Cathine is a Schedule IV substance, a DEA Form 222 is not required, but a strict commercial invoice and controlled substance transfer log must be generated[1].

  • Chain of Custody Transfer: Hand over the material to the authorized agent of the reverse distributor. Both the laboratory representative and the agent must sign the transfer manifest.

  • Certificate of Destruction: The reverse distributor will transport the material to an incineration facility. Upon complete destruction, they will issue a Certificate of Destruction.

  • Reconciliation: Attach the Certificate of Destruction to your internal DEA Form 41 and update your master inventory log to reflect a balance of zero for that specific lot[7].

Accidental Spills and Release Measures

In the event of an accidental spill of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, standard hazardous material cleanup procedures apply, but with added DEA documentation requirements.

  • Unrecoverable Spills: If a spill destroys the substance so completely that it cannot be recovered (e.g., a liquid solution spilled onto an absorbent laboratory floor), it is considered "non-retrievable"[2].

  • Action: You must document the exact volume lost, and two witnesses must sign DEA Form 41 noting that the loss was due to an unrecoverable spill[2][7].

  • Recoverable Spills: If the powder is spilled on a clean benchtop and can be swept up, it must be collected and immediately processed through Protocol A (Chemical Digestion) to render it non-retrievable.

References

  • Cathine | C9H13NO | CID 441457 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Understanding Non-Retrievable DEA Standards For Compliance Source: Brinks DEA Consulting URL:[Link]

  • DEA Rule on the Disposal of Controlled Substances Source: American Society of Health-System Pharmacists (ASHP) URL: [Link]

  • Controlled Substances Disposal Guidelines Source: The Ohio State University URL:[Link]

  • 21 CFR Part 1317 -- Disposal Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • What is a DEA Form 41? A Guide to Controlled Substance Destruction Source: Brinks DEA Consulting URL:[Link]

Sources

Handling

Personal protective equipment for handling (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & Pharmacological Context (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride—structurally belonging to the norpseudoe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Context

(1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride—structurally belonging to the norpseudoephedrine/norephedrine family of phenethylamines—is a potent sympathomimetic amine. In laboratory and drug development settings, it is utilized as an analytical reference standard and a synthetic intermediate [1].

Because it acts as an alpha- and beta-adrenergic receptor agonist, occupational exposure to this pharmacologically active material (PAM) can trigger unintended central nervous system (CNS) stimulation and cardiovascular effects, including tachycardia and hypertension [2]. This guide establishes a self-validating, causality-driven system for handling this compound, ensuring that every safety measure directly neutralizes a specific physicochemical risk.

Physicochemical & Hazard Profiling

To design an effective safety protocol, we must first analyze the compound's physical and hazard properties. The hydrochloride salt form dictates its solubility and volatility, which directly informs our decontamination and handling strategies.

Property / HazardValue / ClassificationScientific Implication & Causality
Molecular Formula C9H13NO • HClThe salt form makes it highly stable but prone to static cling during weighing.
Molecular Weight 187.7 g/mol Small molecular size increases the potential for rapid mucosal absorption [1].
Aqueous Solubility ≥10 mg/mL (PBS, pH 7.2)High water solubility allows for highly effective wet-wipe decontamination [1].
GHS Classification Acute Tox. 3/4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires strict barrier protection to prevent systemic toxicity and respiratory irritation [1, 2].
Physical State Crystalline Solid / PowderHigh risk of aerosolization and dust generation during mechanical transfer [3].

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Standard laboratory PPE is insufficient without understanding why it is being used. The following matrix outlines the required PPE and the mechanistic rationale behind each choice.

  • Hand Protection: Double-Layer Nitrile Gloves (Minimum 0.11 mm thickness)

    • Causality: (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride is an amine salt. Nitrile rubber provides an excellent, non-porous chemical barrier against solid amine salts and their aqueous solutions, preventing dermal absorption that could lead to systemic sympathomimetic effects. Double-gloving ensures a fail-safe if the outer glove is breached by a sharp spatula.

  • Respiratory Protection: N95 / P100 Particulate Respirator

    • Causality: As a fine crystalline powder, this compound poses a severe aerosolization risk during weighing. Inhalation of particulates bypasses the stratum corneum, leading to rapid absorption through the respiratory mucosa [2]. A P100 filter traps 99.97% of airborne particles, neutralizing this vector.

  • Eye Protection: Tight-Fitting Safety Goggles (EN 166 / ANSI Z87.1)

    • Causality: Standard safety glasses leave gaps. Tight-fitting goggles prevent fine, airborne dust particulates from settling on the ocular mucosa, which would otherwise cause severe irritation (Eye Irrit. 2A) and subsequent systemic absorption.

  • Body Protection: Flame-Resistant (FR) or Standard Closed-Front Lab Coat

    • Causality: A closed-front coat prevents dust from settling on street clothes, eliminating the risk of secondary, chronic exposure outside the laboratory environment.

Operational Handling Protocol: Weighing & Formulation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Operational Validation & Environmental Control

  • Action: Conduct operations inside a Ventilated Balance Enclosure (VBE) or a certified chemical fume hood.

  • Validation: Verify the face velocity of the enclosure is between 0.4–0.6 m/s.

  • Causality: This specific velocity range is critical; it is strong enough to capture fine crystalline dust but gentle enough to prevent turbulence that would blow the powder off the balance pan or create a wider aerosol plume.

Step 2: Static Mitigation

  • Action: Discharge static electricity from your gloves using a grounding pad, and use a grounded, anti-static micro-spatula.

  • Causality: Hydrochloride salts of phenethylamines are highly susceptible to static cling. Static discharge can cause sudden, uncontrolled aerosolization of the powder or cross-contamination of the balance enclosure.

Step 3: Primary Transfer & Solubilization

  • Action: Weigh the required mass and transfer the solid directly into a pre-tared volumetric flask containing your primary solvent (e.g., PBS, Ethanol, or DMSO).

  • Causality: Dissolving the powder immediately upon transfer mitigates the primary inhalation risk. Once in solution, the compound can no longer aerosolize, downgrading the handling risk from respiratory to purely dermal.

Step 4: Primary Decontamination

  • Action: Wipe the spatula, balance pan, and surrounding surfaces with a lint-free cloth dampened with deionized water.

  • Causality: Because the compound is highly water-soluble (≥10 mg/mL) [1], wet wiping instantly solubilizes and captures residual dust, whereas dry wiping would simply redistribute the hazard into the air.

Spill Response & Disposal Plan

In the event of an accidental release, follow this sequential containment protocol:

  • Immediate Containment: If a dry spill occurs outside of the fume hood, immediately cover the powder with a damp paper towel.

    • Causality: The moisture traps the dust, preventing it from becoming airborne, and begins the solubilization process.

  • Mechanical Collection: Collect the damp material using a disposable plastic scraper. Never use a standard vacuum cleaner.

    • Causality: Standard vacuums will exhaust fine particulates back into the laboratory air. Only a certified HEPA-filtered vacuum is permissible for dry chemical spills, though wet-wiping is preferred here due to the compound's solubility.

  • Secondary Wash: Wash the spill area with a mild aqueous surfactant (soap and water), followed by a 70% ethanol wipe to ensure complete removal of organic residues.

  • Waste Segregation: Place all contaminated wipes, scrapers, and PPE into a sealable, labeled hazardous waste container designated for Pharmacologically Active Materials (PAMs). Dispose of in accordance with local environmental regulations (e.g., high-temperature incineration) [2].

Operational Workflow Visualization

Workflow Start Hazard Assessment: Identify GHS Risks PPE Don PPE: Nitrile, Goggles, P100 Start->PPE Hood Engineering Control: Ventilated Enclosure PPE->Hood Handle Handling: Anti-static Weighing Hood->Handle Spill Spill Event? Handle->Spill Clean Wet Wipe Decon (Aqueous Surfactant) Spill->Clean Yes Dispose Aqueous Waste Disposal Spill->Dispose No Clean->Dispose

Operational workflow for handling (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride
Reactant of Route 2
(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.